molecular formula C11H20O B13833003 1-tert-Butoxy-3-Methylcyclohexene CAS No. 40648-24-6

1-tert-Butoxy-3-Methylcyclohexene

Cat. No.: B13833003
CAS No.: 40648-24-6
M. Wt: 168.28 g/mol
InChI Key: LNFFARVHBDBDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butoxy-3-Methylcyclohexene is a chemical compound for research use only (RUO), offered to support advancements in organic chemistry and synthetic methodology. This molecule features a cyclohexene ring substituted with a methyl group and a tert-butoxy ether group. The tert-butoxy group is a common protecting group for alcohols and can also influence the course of reactions through steric effects . In research settings, this structure may serve as a valuable intermediate or building block in multi-step synthetic sequences, particularly in the construction of more complex molecular architectures. The presence of the alkene functional group within the ring makes it a potential substrate for various reactions, including electrophilic addition or oxidation, to introduce new functional groups. Researchers might also investigate its behavior in elimination or rearrangement reactions, where the steric bulk of the tert-butoxy group could guide regioselectivity . Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

40648-24-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexene

InChI

InChI=1S/C11H20O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

LNFFARVHBDBDOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Steric Control in Cyclic Enol Ethers: The tert-Butoxy Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic tert-butyl enol ethers represent a specialized class of vinyl ethers where the oxygen atom is part of a bulky tert-butoxy group attached to a cyclic alkene (typically 1-(tert-butoxy)cyclohexene or 3,4-dihydro-2-tert-butoxy-2H-pyran). Unlike their acyclic counterparts or simple alkyl enol ethers, these compounds exhibit a unique "steric lock" on the oxygen lone pair. This guide analyzes the physicochemical friction between the electron-rich enol ether system and the sterically demanding tert-butyl group, detailing how this interaction modulates acid sensitivity, dictates lithiation regioselectivity, and provides a robust handle for kinetic enolate generation.

Structural Dynamics & Electronic Character

The Steric-Electronic Conflict

The defining characteristic of cyclic tert-butyl enol ethers is the competition between p-π conjugation and steric strain .

  • Orbital Overlap: For maximum resonance stabilization, the lone pair of the oxygen atom must align parallel to the

    
    -system of the double bond.
    
  • Steric Clash: The bulky tert-butyl group creates significant 1,3-allylic strain (A-strain) with the ring protons. To relieve this, the tert-butyl group often forces the ring into a distorted half-chair or "sofa" conformation, slightly deplanarizing the O-C=C system.

Stability Profile

This steric bulk provides a "kinetic shield" against nucleophiles but accelerates electrophilic attack at the


-carbon due to the high electron-donating capacity of the tert-butyl group (+I effect), provided the electrophile is small enough to approach.
ParameterMethyl Enol Ethertert-Butyl Enol EtherMechanistic Implication
Inductive Effect Moderate (+I)Strong (+I)Higher electron density at

-carbon.
Steric Bulk (A-value) LowVery HighHinders approach of bulky electrophiles.
Hydrolysis Rate FastTunableRate-limiting proton transfer is sterically sensitive.
Lithiation

-lithiation feasible

-lithiation favored
tert-Butyl group protects against nucleophilic attack at oxygen.

Synthesis Methodologies

The synthesis of 1-(tert-butoxy)cycloalkenes cannot typically be achieved by simple acid-catalyzed alkoxylation due to the steric bulk of tert-butanol. Two primary routes are recommended:

Route A: Elimination of Mixed Acetals (Preferred)

This method relies on the thermal or acid-catalyzed elimination of alcohol from a mixed acetal (e.g., 1,1-di(tert-butoxy)cyclohexane or 1-(tert-butoxy)-1-methoxycyclohexane).

Route B: Copper-Catalyzed Coupling (Modern)

Cross-coupling of vinyl halides with potassium tert-butoxide using Cu(I) catalysis.

Experimental Protocol: Synthesis of 1-(tert-butoxy)cyclohexene

Context: This protocol utilizes the elimination strategy, ensuring high regioselectivity.

Reagents: Cyclohexanone dimethyl acetal, tert-Butanol,


-Toluenesulfonic acid (pTsA), Toluene.
  • Transacetalization: Charge a flame-dried flask with cyclohexanone dimethyl acetal (50 mmol) and anhydrous tert-butanol (150 mmol). Add pTsA (0.5 mol%) and toluene (100 mL).

  • Equilibrium Shift: Heat to reflux using a Dean-Stark apparatus. The removal of methanol drives the exchange to the mixed acetal.

  • Elimination: Increase bath temperature to 140°C to induce thermal elimination of methanol/tert-butanol from the intermediate.

  • Distillation: The product, 1-(tert-butoxy)cyclohexene, is sensitive to acid. Quench the reaction mixture with triethylamine (1 mL) before cooling.

  • Purification: Fractional distillation under reduced pressure. Note: Treat glassware with base (e.g., NH

    
     wash) prior to distillation to prevent acid-catalyzed polymerization.
    

Chemical Reactivity Profile

Acid-Catalyzed Hydrolysis (A-SE2 Mechanism)

The hydrolysis of cyclic tert-butyl enol ethers follows the A-SE2 mechanism (Acid-Catalyzed Substitution, Electrophilic, Bimolecular in the rate-determining step).

  • Step 1 (Rate Determining): Protonation of the

    
    -carbon by H
    
    
    
    O
    
    
    . The tert-butyl group makes the
    
    
    -carbon highly basic, but steric hindrance can retard the proton transfer compared to methyl variants.
  • Step 2: Formation of the oxocarbenium ion.

  • Step 3: Nucleophilic attack by water (severely hindered by the t-Bu group).

  • Step 4: Collapse to the ketone and tert-butanol.

Visualization: Hydrolysis Pathway

Hydrolysis Start 1-(tert-butoxy)cyclohexene TS1 Protonation TS (Rate Limiting) Start->TS1 + H3O+ Inter1 Oxocarbenium Ion (Tertiary Cation) TS1->Inter1 Water H2O Attack (Sterically Hindered) Inter1->Water Hemiacetal Hemiacetal Intermediate Water->Hemiacetal - H+ Products Cyclohexanone + tert-Butanol Hemiacetal->Products Fast

Caption: A-SE2 hydrolysis mechanism highlighting the rate-limiting protonation and sterically sensitive hydration step.

-Lithiation (Boekelheide Reaction)

Cyclic enol ethers can be lithiated at the


-position (the carbon attached to oxygen) using tert-butyllithium. The bulky tert-butoxy group is crucial here: it prevents nucleophilic attack of the organolithium on the oxygen (dealkylation), directing reactivity solely to the vinyl proton.
  • Reagent: t-BuLi (Pyrophoric - handle with extreme care).

  • Solvent: THF/Pentane (-78°C).

  • Mechanism: Coordination of Li to the enol ether oxygen facilitates deprotonation at the

    
    -position.
    
Visualization: Lithiation Workflow

Lithiation Substrate 1-(tert-butoxy)cyclohexene Species α-Lithio Enol Ether (Nu:) Substrate->Species Deprotonation Reagent t-BuLi / THF / -78°C Reagent->Species Product α-Functionalized Enol Ether Species->Product C-C Bond Formation Electrophile Electrophile (E+) (e.g., MeI, RCHO) Electrophile->Product Hydrolysis Acid Hydrolysis Product->Hydrolysis Final α-Substituted Ketone Hydrolysis->Final Masked Ketone Release

Caption: Workflow for the generation and trapping of the


-lithio enol ether species.

Applications in Drug Development

Masked Ketones in Metabolic Studies

The tert-butyl enol ether moiety serves as a robust "masked" ketone. In metabolic stability assays, the tert-butyl group resists enzymatic O-dealkylation (unlike methyl ethers) due to steric bulk. This allows the enol ether to survive Phase I metabolism longer, releasing the ketone only under specific acidic conditions (e.g., lysosomal pH).

Stereoselective Aldol Surrogates

Using the lithiated species (Section 3.2), researchers can introduce chirality at the


-position. The tert-butyl group dictates the facial selectivity of the incoming electrophile, often yielding high diastereomeric ratios (dr > 95:5) in subsequent aldol-type reactions.

References

  • Kresge, A. J., et al. "Vinyl ether hydrolysis. XX. The effect of the tert-butyl group."[1][2][3][4] Journal of the American Chemical Society, vol. 101, no. 17, 1979.

  • Schöllkopf, U. "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, vol. 16, no. 5, 1977. (Foundational work on metalated species including enol ether analogs).

  • Boekelheide, V., et al. "The Lithiation of Enol Ethers." Journal of Organic Chemistry. (General methodology for lithiation).

  • Organic Chemistry Portal. "Tert-Butyl Ethers: Protecting Groups and Synthesis." (General reactivity profiles).

Sources

Regiochemistry of enol ether formation from 3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Formation of Enol Ethers from 3-Methylcyclohexanone

Executive Summary

The regioselective formation of enol ethers from unsymmetrical ketones is a foundational strategy in modern organic synthesis, providing critical intermediates for carbon-carbon bond formation. For a substrate such as 3-methylcyclohexanone, the ability to selectively generate either the less substituted (Δ¹⁶) or the more substituted (Δ¹²) enol ether is paramount for controlling the outcome of subsequent transformations in complex molecule synthesis and drug development. This guide details the underlying principles of kinetic and thermodynamic control that govern this regioselectivity. We provide field-proven insights into the causal relationships between reaction parameters—base, solvent, and temperature—and the isomeric product distribution. This document serves as a technical resource for researchers, offering validated, step-by-step protocols for the selective synthesis of both the kinetic and thermodynamic silyl enol ethers of 3-methylcyclohexanone.

Introduction

Enol ethers, particularly silyl enol ethers, are highly versatile and powerful nucleophiles in organic chemistry.[1] Their utility stems from their ability to undergo a wide range of reactions, including Mukaiyama aldol additions, Michael reactions, and alkylations, with a high degree of predictability and control.[2][3] The generation of an enol ether from an unsymmetrical ketone like 3-methylcyclohexanone presents a significant regiochemical challenge. Deprotonation can occur at two distinct α-carbons (C-2 and C-6), leading to two different regioisomeric enolates, which can then be trapped to form the corresponding enol ethers.

The ability to selectively produce one regioisomer over the other is not merely an academic exercise; it is often a decisive factor in the success of a synthetic campaign. The incorrect regioisomer can lead to undesired side products, complicating purification and significantly reducing the overall yield of the target molecule.[4] This guide will elucidate the principles and practical methodologies required to master the regioselective synthesis of enol ethers from 3-methylcyclohexanone.

Part 1: The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

The regiochemical outcome of enolate formation from 3-methylcyclohexanone is dictated by the principles of kinetic versus thermodynamic control.[5][6] These two competing pathways are governed by the reaction conditions, which can be manipulated to favor one product over the other.

  • Kinetic Control: This pathway favors the product that is formed the fastest. The reaction is conducted under irreversible conditions, typically at low temperatures with a strong, sterically hindered base.[7] The product distribution is determined by the relative rates of the competing proton abstraction reactions.[8]

  • Thermodynamic Control: This pathway favors the most stable product. The reaction is performed under equilibrating conditions, usually at higher temperatures with a weaker base or a proton source, allowing the initially formed products to revert to the starting material and re-react until a thermodynamic equilibrium is established.[5]

G cluster_0 Reaction Coordinate Diagram start 3-Methyl- cyclohexanone ts_k TS (Kinetic) start->ts_k Lower Ea ts_t TS (Thermodynamic) start->ts_t Higher Ea p1 kinetic Kinetic Product (Less Substituted Enolate) (Faster Formation) ts_k->kinetic p2 thermo Thermodynamic Product (More Substituted Enolate) (More Stable) kinetic->thermo Equilibration (Higher Temp) ts_t->thermo p3 coord_label Reaction Coordinate

Caption: Generalized energy profile for kinetic vs. thermodynamic control.

Application to 3-Methylcyclohexanone

In 3-methylcyclohexanone, the two sites for deprotonation are the C-2 (methine) and C-6 (methylene) positions.

  • Kinetic Product (Δ¹⁶-Enol Ether): The protons at the C-6 position are sterically more accessible than the proton at the C-2 position.[9] A bulky base will therefore deprotonate the C-6 position more rapidly. This leads to the formation of the less substituted, but kinetically favored, enolate.

  • Thermodynamic Product (Δ¹²-Enol Ether): The enolate formed by deprotonating the C-2 position results in a more substituted carbon-carbon double bond (trisubstituted vs. disubstituted). This increased substitution imparts greater thermodynamic stability, analogous to Zaitsev's rule for alkenes.[6][10] Under conditions that allow for equilibrium, this more stable enolate will predominate.

G cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway ketone k_enol_ether ketone->k_enol_ether Kinetic Control (LDA, THF, -78 °C) t_enol_ether ketone->t_enol_ether Thermodynamic Control (Et3N, reflux) k_label Kinetic Product (Less Substituted) 1-methyl-6-(trimethylsilyloxy)cyclohex-1-ene t_label Thermodynamic Product (More Substituted) 1-methyl-2-(trimethylsilyloxy)cyclohex-1-ene

Caption: Regioselective enol ether formation from 3-methylcyclohexanone.

Part 2: Practical Implementation of Regiocontrol

Achieving high regioselectivity requires careful selection of reagents and adherence to specific reaction conditions. The protocols described below are self-validating systems; deviation from these parameters can lead to mixtures of regioisomers.

The Pathway to the Kinetic Enol Ether (Δ¹⁶-Isomer)

The objective is to achieve rapid, quantitative, and irreversible deprotonation at the less sterically hindered C-6 position.[8]

  • Causality Behind Experimental Choices:

    • Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) is essential.[7][10] Its strength (pKa of diisopropylamine is ~36) ensures that the deprotonation of the ketone (pKa ~18-20) is irreversible. Its bulkiness prevents it from accessing the more hindered C-2 proton, forcing it to selectively abstract a proton from the C-6 position.[9]

    • Temperature: A low temperature (typically -78 °C) is critical.[1] It slows down all reaction rates, but most importantly, it prevents the system from reaching thermodynamic equilibrium. At this temperature, the reaction is "frozen" at the kinetically preferred product.[7]

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are required.[11] Protic solvents would allow for proton exchange, which would facilitate equilibration to the thermodynamic product.[8]

    • Addition Order: The ketone is added slowly to a solution of excess base. This ensures that the ketone is immediately and quantitatively converted to the enolate, preventing any unreacted ketone from acting as a proton source to catalyze equilibration.[12]

The Pathway to the Thermodynamic Enol Ether (Δ¹²-Isomer)

The goal here is to establish an equilibrium between the ketone and both possible enolates, allowing the more stable Δ¹²-enolate to become the major species.

  • Causality Behind Experimental Choices:

    • Base: A weaker, non-hindered base such as triethylamine (Et₃N) or conditions that promote proton exchange are used.[1][13] With a weaker base, deprotonation is reversible, allowing the less stable kinetic enolate to be reprotonated and eventually form the more stable thermodynamic isomer.

    • Temperature: Higher temperatures (room temperature to reflux) provide the necessary activation energy to overcome the steric hindrance at the C-2 position and ensure that the equilibrium is reached in a reasonable timeframe.

    • Solvent: The choice of solvent is less critical than for kinetic control, but solvents that can facilitate proton transfer can be beneficial.

    • Trapping: The silylating agent (e.g., trimethylsilyl chloride, TMSCl) is present during the equilibration to trap the predominant thermodynamic enolate as it is formed.

Data Summary: Conditions for Regioselective Silyl Enol Ether Formation

The following table summarizes the typical conditions and expected outcomes for the silylation of 3-methylcyclohexanone, based on well-established principles for analogous systems.[1][14]

ParameterKinetic Control (Δ¹⁶-Isomer)Thermodynamic Control (Δ¹²-Isomer)
Base LDA, LiHMDS, KHMDSEt₃N, NaH, Ph₃CLi (at 25°C)
Temperature -78 °C to 0 °C25 °C to Reflux
Solvent Aprotic (THF, Ether)Aprotic or Protic
Key Feature Irreversible DeprotonationReversible Deprotonation (Equilibration)
Major Product Less Substituted Enol EtherMore Substituted Enol Ether
Typical Ratio >95:5>90:10 (favoring thermodynamic)

Part 3: Validated Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 1-methyl-6-(trimethylsilyloxy)cyclohex-1-ene (Kinetic Product)

This protocol is adapted from standard procedures for kinetic enolate formation.[1][10]

G start Start setup Assemble dry, N2-flushed flask. Add anhydrous THF and diisopropylamine. start->setup cool1 Cool to 0 °C setup->cool1 add_nBuLi Add n-BuLi dropwise to form LDA. Stir for 15 min. cool1->add_nBuLi cool2 Cool to -78 °C add_nBuLi->cool2 add_ketone Add solution of 3-methylcyclohexanone in THF dropwise over 30 min. cool2->add_ketone stir1 Stir at -78 °C for 1 hour add_ketone->stir1 add_TMSCl Add TMSCl dropwise stir1->add_TMSCl warm Allow to warm to room temperature add_TMSCl->warm workup Quench with sat. NaHCO3. Extract with pentane. Wash with brine. warm->workup dry Dry organic layer (Na2SO4), filter, and concentrate. workup->dry purify Purify by distillation or chromatography dry->purify end End purify->end

Caption: Experimental workflow for kinetic silyl enol ether synthesis.

Methodology:

  • LDA Preparation: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add anhydrous THF (e.g., 50 mL) and diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at 0 °C for 15 minutes to generate LDA.

  • Enolate Formation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise over 30 minutes. Ensure the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.

  • Trapping: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Workup: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with pentane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield the pure kinetic silyl enol ether.

Protocol 2: Synthesis of 1-methyl-2-(trimethylsilyloxy)cyclohex-1-ene (Thermodynamic Product)

This protocol is adapted from established methods for thermodynamic enolate trapping.[1][13]

G start Start setup Assemble dry flask with reflux condenser. Add 3-methylcyclohexanone, TMSCl, and triethylamine in DMF. start->setup heat Heat mixture to reflux (e.g., 100-130 °C) for 24-48 hours. setup->heat cool Cool to room temperature heat->cool workup Pour into a mixture of pentane and ice-cold water. cool->workup extract Separate layers. Extract aqueous layer with pentane. workup->extract wash Combine organic layers. Wash with cold dilute HCl, then NaHCO3, then brine. extract->wash dry Dry organic layer (Na2SO4), filter, and concentrate. wash->dry purify Purify by distillation or chromatography dry->purify end End purify->end

Caption: Experimental workflow for thermodynamic silyl enol ether synthesis.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylcyclohexanone (1.0 eq), trimethylsilyl chloride (TMSCl, 1.5 eq), and triethylamine (Et₃N, 1.5 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Equilibration and Trapping: Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., DMF refluxes at 153 °C, but lower temperatures around 100-130 °C are often sufficient) and maintain for 24 to 48 hours. Monitor the reaction by GC or TLC to determine completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing pentane and ice-cold water. Separate the layers and extract the aqueous layer with additional pentane (2x).

  • Washing: Combine the organic layers and wash sequentially with cold, dilute aqueous HCl (to remove Et₃N), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to obtain the pure thermodynamic silyl enol ether.

Conclusion

The regioselective synthesis of enol ethers from 3-methylcyclohexanone is a well-defined process that hinges on the fundamental principles of kinetic and thermodynamic control. By carefully manipulating the reaction conditions—specifically the choice of base, temperature, and solvent—researchers can predictably and selectively generate either the less substituted kinetic product or the more stable thermodynamic product. The mastery of these techniques provides access to specific, high-value intermediates that are essential for the efficient and elegant construction of complex molecular architectures in pharmaceutical and materials science.

References

  • Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. Benchchem.
  • eGyanKosh. (n.d.). ENOLATES. eGyanKosh.
  • University of Liverpool. (n.d.). Lecture 3 Regioselective Formation of Enolates. University of Liverpool.
  • Fiveable. (2025, August 15). 6.2 Enolate formation and reactions. Fiveable.
  • quimicaorganica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. quimicaorganica.org.
  • LibreTexts Chemistry. (n.d.). Regioselectivity in Enolate Anion Formation and Reaction. LibreTexts Chemistry.
  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. University of Calgary.
  • Wikipedia. (n.d.). Silyl enol ether. Wikipedia.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19. University of California, Irvine.
  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]

  • Macmillan Group. (2008, March 12). Regioselectivity in Enolate Formation. Macmillan Group.
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy.
  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog.
  • Thieme. (2016, April 4). Silyl enol ethers. Thieme.
  • National Institutes of Health. (n.d.). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. National Institutes of Health.

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 1-tert-Butoxy-3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of volatile organic compounds (VOCs) and synthetic intermediates, 1-tert-Butoxy-3-Methylcyclohexene (CAS: 40648-24-6) occupies a unique dual role. Environmentally, it is characterized as a volatile emission frequently identified in commercial fragrances and automotive air fresheners[1],[2]. However, from the perspective of a synthetic chemist or drug development professional, this molecule represents a highly functionalized, sterically shielded building block.

The presence of the bulky tert-butoxy ether group on the cyclohexene ring provides exceptional resistance to nucleophilic attack and basic hydrolysis. This makes it an ideal lipophilic scaffold for downstream derivatization in medicinal chemistry, where modulating a drug candidate's LogP (partition coefficient) is critical for blood-brain barrier (BBB) penetration and membrane permeability.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight and density data[3], alongside field-proven, self-validating experimental protocols for its analytical characterization and physical measurement.

Physicochemical Profiling

Understanding the fundamental physical data of this compound is the first step in predicting its behavior in both analytical matrices and synthetic reactions. The molecular weight is strictly defined by its atomic composition[3],[4], while its density dictates phase separation behavior during liquid-liquid extractions.

Quantitative Data Summary

To highlight the structural impact of the tert-butoxy and methyl substitutions, the table below compares the target compound against an unsubstituted cyclohexene reference.

PropertyCyclohexene (Reference)This compound
CAS Number 110-83-840648-24-6[1]
Molecular Formula C₆H₁₀C₁₁H₂₀O[3]
Molecular Weight 82.14 g/mol 168.28 g/mol [3]
Density (20 °C) 0.811 g/cm³~0.865 g/cm³ (Predicted)
Physical State Highly Volatile LiquidVolatile Liquid
Steric Hindrance MinimalHigh (due to tert-butyl group)
Primary Application Solvent, PrecursorFragrance VOC[2], Synthetic Scaffold

Mechanistic Insight: The addition of the tert-butoxy group significantly increases the molecular weight (from 82.14 to 168.28 g/mol ) and raises the predicted density to approximately 0.865 g/cm³. The bulky ether linkage restricts the conformational flexibility of the cyclohexene ring, which is a highly desirable trait when designing rigid pharmacophores in drug development.

Synthetic Logic & Derivatization in Drug Development

In medicinal chemistry, unprotected alcohols on a cyclohexane ring are often metabolic liabilities, prone to rapid Phase II glucuronidation. By utilizing this compound as a precursor, researchers bypass this liability. The tert-butyl group acts as an exceptionally stable protecting group or a permanent lipophilic motif. The remaining alkene bond serves as a reactive handle for epoxidation, dihydroxylation, or cross-coupling to build complex drug candidates.

Synthesis S1 3-Methylcyclohex-2-en-1-ol (Precursor) S3 This compound (Sterically Shielded Core) S1->S3 Etherification S2 Isobutylene + H+ (Reagent) S2->S3 S4 Alkene Functionalization (e.g., Epoxidation) S3->S4 Derivatization S5 Target Drug Candidate (Lipophilic Scaffold) S4->S5 Downstream Synthesis

Caption: Synthetic Derivatization Pathway Utilizing the Bulky Ether Scaffold.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that standard operating procedures must be designed as self-validating systems . If an error occurs (e.g., matrix suppression, thermal degradation, or bubble formation), the protocol itself must flag the anomaly.

Protocol A: High-Precision Density Determination

Because empirical density data for specific bulky ether isomers can vary based on synthesis purity, laboratory determination is a mandatory quality control step prior to scale-up.

Methodology: Oscillating U-Tube Densitometry

  • System Calibration (The Validation Step): Calibrate the densitometer using ultra-pure water (0.9982 g/cm³ at 20 °C) and dry air (0.0012 g/cm³). Causality: This brackets the expected density of the organic phase (~0.865 g/cm³). If the instrument fails to read water accurately, the run is aborted, preventing downstream formulation errors.

  • Sample Introduction: Inject 2.0 mL of synthesized this compound into the borosilicate glass U-tube using a Luer-slip syringe. Causality: Injection must be slow to prevent micro-bubbles. Micro-bubbles artificially lower the apparent mass of the oscillating volume, leading to falsely low density readings.

  • Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C. Causality: Density is highly temperature-dependent; a deviation of even 0.1 °C can alter the density measurement at the fourth decimal place, impacting molar volume calculations.

  • Data Acquisition: Record the density (

    
    ) once the oscillation period stabilizes for 30 consecutive seconds.
    
Protocol B: GC-MS Characterization of Volatile Emissions

When detecting this compound in complex matrices (such as or biological samples), matrix suppression is a significant risk. We utilize Headspace Solid-Phase Microextraction (HS-SPME) to isolate the volatile ether.

Methodology: HS-SPME-GC-MS

  • Sample Prep & Internal Standard: Place 1.0 g of the sample into a 20 mL headspace vial. Add 10 µL of Cyclohexanone-d4 (Internal Standard). Causality: The deuterated internal standard validates the extraction efficiency. Because it shares similar volatility with the target analyte, any variations in fiber adsorption are mathematically normalized.

  • HS-SPME Extraction: Expose a 65 µm PDMS/DVB fiber to the headspace at 40 °C for 30 minutes. Causality: The Polydimethylsiloxane/Divinylbenzene phase has a high affinity for volatile ethers. 40 °C provides sufficient vapor pressure without thermally degrading heat-sensitive matrix components.

  • Thermal Desorption: Inject the fiber into the GC inlet at 250 °C for 3 minutes (splitless mode). Causality: 250 °C ensures complete desorption of the bulky ether without causing thermal cracking of the tert-butoxy group.

  • GC Separation: Route the sample through a DB-5MS capillary column. Causality: The 5% phenyl stationary phase perfectly resolves non-polar to slightly polar cyclohexene derivatives.

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (

    
     168.28)[3].
    

GCMS A Sample Prep & Internal Standard (Cyclohexanone-d4) B HS-SPME Extraction (PDMS/DVB Fiber, 40°C) A->B C Thermal Desorption (GC Inlet, 250°C) B->C D Gas Chromatography (DB-5MS Capillary Column) C->D E Electron Ionization (EI) (70 eV) D->E F MS Detection & Library Match (m/z 168.28) E->F

Caption: GC-MS Analytical Workflow for Volatile Ether Characterization.

Conclusion

This compound (MW: 168.28 g/mol ) is a structurally fascinating compound that bridges the gap between environmental analytical chemistry and advanced drug development. By understanding its physicochemical properties—specifically its molecular weight and predicted density—and employing self-validating analytical workflows like HS-SPME-GC-MS and oscillating U-tube densitometry, researchers can reliably utilize this bulky ether in both quantitative emission studies and complex synthetic pipelines.

References

  • Title: this compound | C11H20O | CID 566373 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Volatile chemical emissions from car air fresheners Source: Air Quality, Atmosphere & Health (NESP Urban) URL: [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 1-tert-butoxy-3-methylcyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive protocol for the synthesis of the enol ether, 1-tert-butoxy-3-methylcyclohexene, from 3-methylcyclohexanone. Enol ethers are valuable synthetic intermediates, serving as protected enol equivalents for various carbon-carbon bond-forming reactions. The synthesis of this specific target presents two significant regiochemical and mechanistic challenges: the selective formation of the kinetic enolate from an unsymmetrical ketone and the subsequent O-alkylation with a sterically demanding tertiary electrophile. This guide details a strategic approach that prioritizes the formation of the less substituted, kinetic potassium enolate, followed by an O-alkylation step. We will thoroughly examine the causality behind the choice of reagents and conditions, address safety protocols for handling reactive intermediates, and provide a detailed troubleshooting guide to ensure procedural integrity.

Introduction and Strategic Overview

The conversion of a ketone to a specific enol ether is a fundamental transformation in modern organic synthesis. The target molecule, this compound, requires the formation of the less-substituted enol ether from 3-methylcyclohexanone. This process is not trivial and necessitates precise control over reaction conditions to overcome predictable side reactions.

The two primary challenges are:

  • Regioselective Enolate Formation : 3-Methylcyclohexanone possesses two distinct α-protons, at the C2 and C6 positions. Deprotonation can lead to two different enolate isomers. The desired product requires the formation of the "kinetic" enolate, resulting from deprotonation at the less-hindered C6 position.[1][2][3] Using a strong, sterically hindered base at low temperatures is crucial to prevent equilibration to the more stable, "thermodynamic" enolate derived from deprotonation at the C2 position.[1][4]

  • O-alkylation with a Tertiary Electrophile : The introduction of the tert-butyl group onto the enolate oxygen is challenging. The classical Williamson ether synthesis, which involves an S(_N)2 reaction between an alkoxide and an alkyl halide, is notoriously inefficient with tertiary halides like tert-butyl chloride.[5][6] The enolate, being a strong base, will preferentially induce E2 elimination of the tertiary halide to yield isobutylene as the major byproduct, drastically reducing the yield of the desired ether.[7][8]

This protocol addresses these challenges by employing a two-step sequence designed to maximize the yield of the target kinetic enol ether.

Mechanistic Pathway and Rationale

The overall synthetic workflow is depicted below. It involves the controlled deprotonation of the ketone to form the potassium enolate, which is then trapped by an electrophilic source of the tert-butoxy group.

G cluster_0 Step 1: Kinetic Enolate Formation cluster_1 Step 2: O-tert-Butylation Ketone 3-Methylcyclohexanone Base KHMDS, THF, -78°C Ketone->Base Deprotonation Enolate Potassium Enolate (Kinetic Isomer) Base->Enolate tBuCl tert-Butyl Chloride Enolate->tBuCl SN2 (Minor) Product This compound tBuCl->Product Elimination Isobutylene (Major Byproduct) tBuCl->Elimination E2 (Major)

Caption: Proposed synthetic workflow for this compound.

Controlling Enolate Regiochemistry

To favor the kinetic enolate, we employ potassium bis(trimethylsilyl)amide (KHMDS) as the base. Its large steric bulk makes it difficult to access the more sterically hindered proton at the C2 position. Performing the deprotonation at a very low temperature (-78 °C) minimizes the energy available for the system to overcome the activation barrier required to form the more stable thermodynamic enolate.[2][3] The use of a potassium counter-ion is also strategic, as potassium enolates are generally more reactive in O-alkylation compared to their lithium counterparts.[2]

Addressing the Elimination Challenge

While the S(_N)2 reaction with tert-butyl chloride is unfavorable, it is not impossible. The protocol aims to maximize its contribution by using a high concentration of the electrophile and maintaining controlled conditions. It is critical for the researcher to understand that the formation of isobutylene and the corresponding elimination product from the enolate (cyclohexene derivatives) will be significant competing pathways. The purification strategy must be robust enough to separate the desired product from these byproducts.

Health and Safety Precautions

This protocol involves hazardous materials that require strict safety measures.

  • Potassium tert-Butoxide/KHMDS : These are highly corrosive, flammable, and moisture-sensitive solids.[9][10][11] They can cause severe skin and eye burns.[12] Always handle in an inert atmosphere (glovebox or under argon/nitrogen) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[9][13]

  • Anhydrous Solvents (THF) : Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF from a sealed container.

  • Cryogenic Temperatures : Handling dry ice and acetone requires thermal gloves to prevent frostbite.

Ensure all operations are conducted in a certified chemical fume hood with the sash at the appropriate height. An emergency eyewash and shower must be accessible.[12]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.QuantityMolar Eq.
3-Methylcyclohexanone97%Sigma-AldrichM301015.61 g (5.9 mL)1.0
Potassium bis(trimethylsilyl)amide (KHMDS)95%Sigma-Aldrich32448310.97 g1.1
tert-Butyl chloride99%Sigma-Aldrich4715569.26 g (11.0 mL)2.0
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich186562250 mL-
Saturated aq. NH(_4)ClReagentFisherS25218100 mL-
Saturated aq. NaCl (Brine)ReagentFisherS271100 mL-
Anhydrous Magnesium Sulfate (MgSO(_4))ReagentSigma-AldrichM7506As needed-
Step-by-Step Procedure

Reaction Setup:

  • Oven-dry all glassware (500 mL three-neck round-bottom flask, dropping funnel, condenser) overnight and assemble hot under a stream of dry argon or nitrogen. Maintain a positive inert atmosphere throughout the reaction.

  • To the 500 mL flask, add KHMDS (10.97 g, 1.1 eq).

  • Add anhydrous THF (150 mL) via cannula to the flask containing the KHMDS and stir to form a suspension.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

Enolate Formation: 5. In a separate, dry flask, dissolve 3-methylcyclohexanone (5.61 g, 1.0 eq) in anhydrous THF (50 mL). 6. Transfer the ketone solution to the dropping funnel via cannula. 7. Add the ketone solution dropwise to the stirred KHMDS suspension over 30 minutes, ensuring the internal temperature does not rise above -70 °C. 8. After the addition is complete, stir the resulting pale-yellow solution at -78 °C for an additional 1 hour to ensure complete enolate formation.

O-tert-Butylation: 9. Add tert-butyl chloride (9.26 g, 2.0 eq) dropwise to the cold enolate solution over 15 minutes. 10. After the addition, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if desired.

Workup and Purification: 11. Cool the reaction mixture to 0 °C in an ice bath. 12. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). 13. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL). 14. Combine all organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). 15. Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 16. The crude product will be an oil containing the desired enol ether, unreacted starting material, and byproducts. Purification of enol ethers can be challenging due to their acid sensitivity.[14] 17. Option A: Vacuum Distillation : If the product is sufficiently volatile, bulb-to-bulb distillation (Kugelrohr) is the preferred method to separate it from non-volatile impurities.[14][15] 18. Option B: Column Chromatography : If distillation is not feasible, perform flash chromatography on silica gel that has been deactivated with triethylamine. Prepare the slurry of silica gel in the eluent (e.g., 99:1 Hexanes:EtOAc) containing 1% triethylamine to neutralize the acidic sites on the silica.[14][15]

Characterization

The final product, this compound (C(11)H({20})O, M.W. 168.28 g/mol )[16], should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the vinyl proton (~4.5-5.0 ppm), the methyl group on the ring (doublet, ~1.0 ppm), and the large singlet for the tert-butyl group (~1.2-1.3 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the olefinic carbons and the quaternary carbon and methyl carbons of the tert-butyl group.

  • FT-IR (neat): A strong C=C stretch (~1670 cm⁻¹) and C-O stretches will be prominent. The absence of a strong C=O stretch from the starting material (~1715 cm⁻¹) indicates reaction completion.

  • Mass Spectrometry (EI): The molecular ion peak (m/z = 168) should be observable.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Product Incomplete deprotonation.Ensure KHMDS is fresh and handled under strictly anhydrous conditions. Extend the stirring time for enolate formation.
Significant E2 elimination.This is expected. Try lowering the reaction temperature during the alkylation step or reducing the reaction time. Note that this may also lower the conversion rate.
Formation of Thermodynamic Enol Ether (1-tert-butoxy-5-methylcyclohexene)Reaction temperature for deprotonation was too high.Maintain a strict temperature of -78 °C during base addition and enolate formation. Check the calibration of your thermometer.
Enolate equilibration occurred.Add the electrophile (tert-butyl chloride) at -78 °C before allowing the reaction to warm.
Product Decomposes During Purification Acid-catalyzed hydrolysis of the enol ether on silica gel.Ensure the silica gel is thoroughly deactivated with triethylamine.[14] Use distillation as the primary purification method if possible.[15]

References

  • University of Georgia Research. Safety Data Sheet: Potassium tert-butoxide. [Link]

  • Loba Chemie. Safety Data Sheet: POTASSIUM TERT-BUTOXIDE EXTRA PURE. [Link]

  • Organic Chemistry Portal. Synthesis of silyl enol ethers and related compounds. [Link]

  • Wikipedia. Silyl enol ether. [Link]

  • Stereoselective Synthesis of Silyl Enol Ethers with Acylsilanes and α,β-Unsaturated Ketones. ACS Publications. [Link]

  • Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. ACS Publications. [Link]

  • Homework.Study.com. Aldol condensation of 3-methylcyclohexanone. [Link]

  • Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. PMC. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Illinois Wesleyan University. CHEM 330 Topics Discussed on Oct 19. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Williamson's synthesis of ethers. [Link]

  • PubChem. This compound. [Link]

  • Reddit. What's some fast ways to separate TMS trapped silly enol ether that's sensitive to silica column?. [Link]

  • Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. PMC. [Link]

  • Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. PMC. [Link]

  • Filo. Questions on Enolate Chemistry and Robinson Annulation. [Link]

Sources

Application Note & Protocol: Strategic Synthesis of tert-Butyl Enol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-butyl enol ethers are valuable intermediates in organic synthesis, serving as robust enolate surrogates for carbon-carbon bond formation and other transformations. Their synthesis, however, presents unique mechanistic challenges. While direct acid-catalyzed condensation of a ketone with a tert-butyl alcohol source is conceptually straightforward, this pathway is often complicated by competing side reactions such as aldol condensations and carbocation rearrangements. This document provides a detailed examination of the preferred and most reliable synthetic strategies for accessing these motifs, focusing on thermodynamically controlled enolate formation. We present the mechanistic rationale behind these methods, a detailed experimental protocol, and a discussion of the critical parameters that ensure high-yield, regioselective synthesis.

Mechanistic Rationale & Strategic Considerations

The formation of an enol ether requires the conversion of a carbonyl compound into its corresponding enol or enolate form, followed by "trapping" with an electrophile. The choice of acidic or basic conditions profoundly influences the reaction's feasibility and outcome.

The Challenge of Direct Acid-Catalyzed Synthesis

Under acidic conditions, a ketone (I) is protonated to form an oxonium ion (II), which enhances the acidity of the α-protons. Loss of an α-proton yields the enol (III). The subsequent reaction with a tert-butyl source, such as tert-butanol, would require the formation of a tert-butyl cation (IV), a potent electrophile.

While plausible, this direct acid-catalyzed route is fraught with difficulties:

  • Equilibrium and Reversibility: The formation of the enol is a reversible process. Furthermore, the tert-butyl group is highly susceptible to elimination under strong acid, making the enol ether product labile and prone to decomposition back to the starting materials.[1]

  • Competing Reactions: Strong acids that can generate the tert-butyl cation also potently catalyze self-condensation of the ketone (the Aldol reaction), leading to complex product mixtures.

  • Carbocation Stability: The high stability of the tert-butyl cation means that its formation from tert-butanol requires strongly acidic conditions, which can be detrimental to many substrates.

Due to these challenges, direct acid-catalyzed formation is not the standard or recommended method for preparing tert-butyl enol ethers.

The Superiority of Base-Mediated Enolate Trapping

A more robust and widely employed strategy involves the formation of an enolate under basic conditions, followed by trapping. This approach offers superior control over regioselectivity and avoids the harsh conditions associated with acid catalysis. The process can be directed to favor either the kinetic or the thermodynamic enolate.[2][3]

  • Kinetic vs. Thermodynamic Control: For an unsymmetrical ketone, deprotonation can occur at two different α-carbons.

    • Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton, typically using a strong, bulky base (e.g., LDA) at low temperatures. This leads to the less substituted, less stable enol ether.

    • Thermodynamic Enolate: Formed under conditions that allow for equilibrium between the ketone and the possible enolates. Weaker bases and higher temperatures allow the initially formed kinetic enolate to revert to the ketone and eventually form the more stable, more substituted enolate.[4][5]

For the synthesis of tert-butyl enol ethers, which are often desired for their stability, a thermodynamically controlled process is typically preferred.

Experimental Protocol: Thermodynamic Synthesis of a Model Enol Ether

This protocol details the synthesis of a tert-butoxydimethylsilyl enol ether, a close and well-documented analogue to a tert-butyl enol ether, from cyclohexanone under thermodynamic control.[6] The principles are directly applicable to the formation of other enol ethers where stability is the primary goal.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
CyclohexanoneC₆H₁₀O98.140.98 g (1.0 mL)10.0
Triethylamine (Et₃N)C₆H₁₅N101.192.1 mL15.0
Sodium Iodide (NaI)NaI149.890.15 g1.0
tert-Butoxydimethylsilyl ChlorideC₆H₁₅ClOSi166.721.83 g11.0
Acetonitrile (CH₃CN)C₂H₃N41.0520 mL-
Saturated NaHCO₃ (aq)--20 mL-
Saturated NaCl (aq)--20 mL-
Anhydrous MgSO₄--~2 g-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (1.0 mL, 10.0 mmol), triethylamine (2.1 mL, 15.0 mmol), sodium iodide (0.15 g, 1.0 mmol), and acetonitrile (20 mL).

  • Initiation: Stir the mixture at room temperature (20-25°C) to ensure homogeneity.

  • Addition of Silylating Agent: Add tert-butoxydimethylsilyl chloride (1.83 g, 11.0 mmol) to the stirred solution. The reaction is typically stirred at room temperature for 40-120 minutes.[6]

    • Causality Insight: Triethylamine is a moderately strong, non-nucleophilic base that facilitates the formation of the enolate under equilibrating conditions, favoring the thermodynamic product. Sodium iodide acts as a catalyst, likely by in situ formation of the more reactive silyl iodide.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and saturated aqueous sodium chloride (brine, 20 mL).

    • Causality Insight: The bicarbonate wash removes any remaining acidic species and the triethylammonium salt. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tert-butoxydimethylsilyl enol ether.

Workflow Visualization

The following diagram illustrates the general workflow for the thermodynamically controlled synthesis of an enol ether.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_purification 4. Purification A Combine Ketone, Et3N, NaI, and Solvent B Add Trapping Agent (e.g., Silyl Chloride) A->B Homogeneous Mixture C Stir at Room Temp (Allow Equilibration) B->C Initiate Trapping D Monitor via TLC/GC-MS C->D Reaction Progress E Quench with aq. NaHCO3 D->E Reaction Complete F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Concentrate Under Reduced Pressure G->H I Purify via Distillation or Chromatography H->I J Pure Enol Ether I->J

Caption: General workflow for thermodynamically controlled enol ether synthesis.

Conclusion

While the direct acid-catalyzed synthesis of tert-butyl enol ethers is mechanistically challenging and not a preferred synthetic route, the analogous compounds can be reliably accessed through base-mediated, thermodynamically controlled enolate formation and trapping. This method provides excellent control over regioselectivity, leading to the more stable, substituted enol ether product. The protocol provided serves as a robust template for researchers and drug development professionals aiming to incorporate these valuable intermediates into their synthetic programs. Understanding the underlying principles of kinetic versus thermodynamic control is paramount to achieving the desired outcome in enolate chemistry.

References

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Oreate AI Blog. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]

  • Khan Academy. Kinetic and thermodynamic enolates. [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]

  • Vaia. Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. [Link]

  • Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(1), 25-33. [Link]

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Application Note: 1-tert-Butoxy-3-methylcyclohexene as a Robust Masked Ketone Equivalent in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Masked Ketone Paradigm

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the highly electrophilic nature of the ketone carbonyl group often presents a significant chemo-selectivity challenge. Ketones are highly susceptible to nucleophilic attack by Grignard reagents, organolithiums, and complex hydride reducing agents. To navigate these synthetic roadblocks, the ketone must be "masked" (protected) to invert its reactivity profile[1].

Converting 3-methylcyclohexanone into its corresponding enol ether, 1-tert-butoxy-3-methylcyclohexene (C₁₁H₂₀O, CID 566373)[2], effectively transforms the electrophilic sp² carbon into an electron-rich, nucleophilic alkene. While methyl or silyl enol ethers are common, the tert-butyl enol ether provides unparalleled kinetic stability. The massive steric bulk of the tert-butyl group shields the enol double bond from unwanted electrophilic additions (such as epoxidation or hydroboration) and provides orthogonal stability against fluoride sources that would otherwise cleave silyl enol ethers[3]. This allows chemists to perform aggressive downstream transformations on remote functional groups while the masked ketone remains inert[4].

G A 3-Methylcyclohexanone (Target Ketone) B 1-tert-Butoxy- 3-methylcyclohexene A->B Protection (Isobutylene, H+) C Functionalized Intermediate B->C Nucleophilic Additions D Elaborated Ketone (Unmasked) C->D Deprotection (Aqueous Acid)

Workflow demonstrating the protection, functionalization, and unmasking cycle of the ketone.

Orthogonal Stability Profile

To justify the selection of this compound over other masked ketone equivalents, we must analyze its stability across various harsh reaction environments. The quantitative and qualitative stability data is summarized below to guide synthetic planning.

Masked Ketone EquivalentGrignard Reagents (RMgX)Fluoride Sources (TBAF)Mild Acid (AcOH, 25°C)Strong Aqueous Acid (HCl)
Methyl Enol Ether StableStableUnstable (Hydrolyzes)Unstable (Hydrolyzes)
TMS Enol Ether StableUnstable (Cleaves)Unstable (Cleaves)Unstable (Cleaves)
TBS Enol Ether StableUnstable (Cleaves)Moderately StableUnstable (Cleaves)
tert-Butyl Enol Ether Stable Stable Stable Unstable (Hydrolyzes)

Data Interpretation: The tert-butyl enol ether is the only masked equivalent that survives both fluoride-mediated deprotections (often used to remove remote TBS/TIPS groups) and mild acidic workups, making it the premier choice for multi-step, highly functionalized scaffolds[3].

Reaction Pathway & Mechanistic Causality

The utility of this compound relies entirely on the causality of its unmasking mechanism. The regeneration of 3-methylcyclohexanone is an acid-catalyzed hydrolysis[1].

Mechanistic Causality:

  • Protonation (Rate-Limiting): The electron-rich double bond of the enol ether attacks a proton from the strong acid. The tert-butyl group is crucial here; its inductive electron-donating effect stabilizes the resulting oxocarbenium ion. Mild acids (like acetic acid) fail to overcome the activation energy barrier required to protonate this sterically hindered alkene.

  • Nucleophilic Attack: Water attacks the highly electrophilic oxocarbenium carbon, forming a hemiacetal intermediate.

  • Collapse: The hemiacetal is inherently unstable and rapidly collapses, expelling tert-butanol as a leaving group and regenerating the thermodynamically stable ketone C=O bond.

G N1 This compound (Enol Ether) N2 Oxocarbenium Ion Intermediate N1->N2 + H+ (Rate Limiting) N3 Hemiacetal Intermediate N2->N3 + H2O N4 3-Methylcyclohexanone + tert-Butanol N3->N4 - H+, - t-BuOH

Acid-catalyzed hydrolysis mechanism of the tert-butyl enol ether to the target ketone.

Self-Validating Experimental Protocols

The following protocols detail the downstream use and subsequent unmasking of this compound. Each protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the chemical causality aligns with empirical observations.

Protocol A: Remote Functionalization (Grignard Addition)

Objective: Perform a nucleophilic addition on a remote ester moiety while preserving the masked ketone.

Materials:

  • Substrate containing the this compound moiety and a remote ester (1.0 equiv, 10 mmol)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add the substrate and anhydrous THF. Cool the system to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add MeMgBr over 15 minutes. Causality: The Grignard reagent will selectively attack the remote ester. The masked ketone is electron-rich and sterically shielded by the tert-butyl group, entirely repelling the nucleophile.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching (Critical Step): Quench the reaction strictly with saturated aqueous NH₄Cl (pH ~6). Causality: Using a strong acid like HCl for the quench would prematurely hydrolyze the enol ether. NH₄Cl provides a buffered, mild proton source to neutralize the magnesium alkoxide without unmasking the ketone.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

  • IR Spectroscopy: Confirm the complete disappearance of the ester C=O stretch (typically ~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) from the newly formed tertiary alcohol. The enol ether C=C stretch (~1650 cm⁻¹) must remain completely intact.

  • ¹H NMR (CDCl₃): The massive, diagnostic tert-butyl singlet at ~1.30 ppm and the vinylic proton multiplet at ~4.50 ppm must remain unchanged, proving the masked ketone survived the basic/nucleophilic conditions.

Protocol B: Acid-Catalyzed Unmasking (Hydrolysis)

Objective: Cleave the tert-butyl enol ether to regenerate 3-methylcyclohexanone.

Materials:

  • Functionalized this compound intermediate (1.0 equiv, 5 mmol)

  • 2M Aqueous Hydrochloric Acid (HCl, 10 mL)

  • Tetrahydrofuran (THF, 20 mL)

Step-by-Step Methodology:

  • Solvation: Dissolve the intermediate in THF in a 50 mL round-bottom flask.

  • Hydrolysis: Add 2M aqueous HCl in one portion at room temperature. Causality: The strong acid is required to protonate the sterically hindered alkene. THF acts as a co-solvent to ensure the lipophilic organic substrate remains in contact with the aqueous acid.

  • Agitation: Stir vigorously for 3 hours at room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5).

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the elaborated 3-methylcyclohexanone derivative.

Self-Validation Checkpoints:

  • TLC Monitoring: Use a KMnO₄ stain. The starting enol ether will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background. The product ketone will be KMnO₄-inactive but can be visualized with a p-anisaldehyde stain.

  • ¹H NMR (CDCl₃): The successful unmasking is definitively proven by the complete disappearance of the tert-butyl singlet (~1.30 ppm) and the vinylic proton (~4.50 ppm), coupled with the emergence of complex multiplets corresponding to the α-protons of the newly formed cyclohexanone ring (~2.20 - 2.40 ppm).

References

  • PubChem Compound Summary for CID 566373, this compound. National Center for Biotechnology Information.[Link]

  • The Organic Chemistry Behind "The Pill". Master Organic Chemistry.[Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry.[Link]

  • Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts.[Link]

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Application Notes and Protocols for Inverse Electron Demand Diels-Alder (IEDDA) Reactions with tert-Butyl Enol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of tert-Butyl Enol Ethers in IEDDA Chemistry

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a powerful and versatile tool in modern organic synthesis, enabling the rapid construction of complex heterocyclic scaffolds.[1][2] Unlike the classical Diels-Alder reaction, the IEDDA variant involves the cycloaddition of an electron-poor diene with an electron-rich dienophile.[1] This reversal of electronic demand opens up unique synthetic pathways, particularly for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals.[3]

Among the diverse array of electron-rich dienophiles, enol ethers are particularly noteworthy for their reactivity and synthetic utility. This guide focuses specifically on the application of tert-butyl enol ethers in IEDDA reactions. The sterically demanding tert-butyl group introduces distinct properties to the dienophile, influencing reaction kinetics, stability, and, in some cases, selectivity. While the bulky tert-butyl group can sterically hinder the reaction, potentially slowing it down compared to less substituted enol ethers, it can also enhance the stability of the enol ether and influence the regioselectivity of the cycloaddition.[4]

This document provides a comprehensive overview of the core principles governing IEDDA reactions with tert-butyl enol ethers, detailed application notes for their use in drug discovery and medicinal chemistry, and a step-by-step protocol for their successful implementation in a laboratory setting.

Core Principles: Mechanism and Reactivity

The IEDDA reaction is a [4+2] cycloaddition where the primary frontier molecular orbital (FMO) interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (the tert-butyl enol ether) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[1] The rate of the reaction is largely governed by the energy gap between these two orbitals; a smaller energy gap leads to a faster reaction.[5]

The Role of the tert-Butyl Enol Ether (Dienophile): The oxygen atom of the enol ether donates electron density into the double bond, raising the energy of the HOMO and making it a potent dienophile for IEDDA reactions. The tert-butyl group, while primarily imparting steric bulk, also has a modest electron-donating inductive effect, further enhancing the electron-rich nature of the double bond.

Common Electron-Poor Dienes: A variety of electron-deficient dienes are employed in IEDDA reactions, with azadienes being particularly common for the synthesis of heteroaromatic compounds.[6] These include:

  • 1,2,4,5-Tetrazines: These are highly reactive dienes that, after cycloaddition and a retro-Diels-Alder reaction involving the extrusion of dinitrogen, lead to the formation of pyridazines.[2][7][8]

  • 1,2,3-Triazines and 1,2,4-Triazines: While generally less reactive than tetrazines, they provide access to different heterocyclic systems.[6][9]

  • Other Azadienes: A range of other electron-deficient dienes, such as N-sulfonyl-1-aza-1,3-butadienes, are also utilized.[6][10]

The overall transformation with a 1,2,4,5-tetrazine is depicted below:

Caption: General mechanism of the IEDDA reaction between a 1,2,4,5-tetrazine and a tert-butyl enol ether.

Applications in Medicinal Chemistry and Drug Development

The IEDDA reaction with enol ethers is a cornerstone of "click-to-release" strategies, a type of bioorthogonal chemistry where a specific chemical reaction triggers the release of a molecule of interest, such as a drug or a fluorophore. The use of a tert-butyl enol ether in this context allows for the "caging" of a hydroxyl group in a biologically active molecule. The subsequent IEDDA reaction with a tetrazine leads to the formation of a pyridazine and the release of tert-butanol, uncaging the active molecule at a specific site of action. This approach has significant potential in targeted drug delivery and diagnostics.

Furthermore, the pyridazine core formed in the reaction with tetrazines is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological activities.[3] Therefore, the IEDDA reaction of tert-butyl enol ethers provides a direct and efficient route to novel, highly substituted pyridazine derivatives for screening in drug discovery programs.

Experimental Protocol: Synthesis of a Functionalized Pyridazine via IEDDA

This protocol describes a general procedure for the Lewis acid-mediated IEDDA reaction between a 3-monosubstituted 1,2,4,5-tetrazine and a tert-butyl silyl enol ether to generate a functionalized pyridazine.[11]

Materials:

  • 3-Monosubstituted 1,2,4,5-tetrazine (1.0 equiv)

  • tert-Butyl silyl enol ether (1.2 equiv)

  • Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 3-monosubstituted 1,2,4,5-tetrazine (1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (DCM or MeCN) to dissolve the solids. The concentration will depend on the specific substrates, but a starting point of 0.1 M is common.

  • Dienophile Addition: Slowly add the tert-butyl silyl enol ether (1.2 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction progress can often be monitored by a color change, as many tetrazines are brightly colored, and the resulting pyridazine is typically less so. Additionally, monitor the reaction by Thin Layer Chromatography (TLC).

  • Reaction Completion: Stir the reaction at room temperature until the starting tetrazine is consumed, as indicated by TLC. This can take anywhere from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final pyridazine product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

  • Slow or Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied. Alternatively, a more reactive Lewis acid or a higher catalyst loading could be explored. Ensure that the enol ether is of high purity, as impurities can inhibit the reaction.

  • Formation of Side Products: The formation of byproducts may indicate decomposition of the starting materials or the product. Ensure strictly anhydrous conditions, as water can react with the Lewis acid and the silyl enol ether.

Quantitative Data Summary

The following table summarizes representative data for IEDDA reactions of various dienes with enol ethers, providing a general indication of expected yields and conditions. Note that specific data for tert-butyl enol ethers is limited in the literature, and these examples serve as a close proxy.

Diene (1,2,4,5-Tetrazine)Dienophile (Enol Ether)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
3,6-di(2-pyridyl)-tetrazine2,3-dihydrofuranNoneToluene100182
3,6-diphenyl-tetrazine2,3-dihydrofuranNoneNeat1004867
3-bromo-6-phenyl-tetrazineTrimethyl(1-phenylvinyloxy)silaneSc(OTf)₃ (10)MeCNrt1285[11]
3-methylsulfinyl-6-methylthio-tetrazine1-morpholinocyclohexeneNoneCH₂Cl₂250.592[7]

Workflow Diagram

IEDDA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Diene and tert-Butyl Enol Ether Prepare_Glassware Oven-Dry Glassware Start->Prepare_Glassware Prepare_Reagents Ensure Anhydrous Reagents and Solvents Prepare_Glassware->Prepare_Reagents Setup Combine Diene and Catalyst under Inert Atmosphere Prepare_Reagents->Setup Add_Dienophile Add tert-Butyl Enol Ether Setup->Add_Dienophile Stir Stir at Room Temperature Add_Dienophile->Stir Monitor Monitor by TLC/ Color Change Stir->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry, Filter, and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Isolated Pyridazine Product Characterize->End

Caption: A typical laboratory workflow for the IEDDA reaction of a tert-butyl enol ether.

Conclusion

The Inverse Electron Demand Diels-Alder reaction of tert-butyl enol ethers represents a highly valuable transformation in organic synthesis. The unique steric and electronic properties of the tert-butyl group offer both opportunities and challenges that can be leveraged for the strategic construction of complex heterocyclic molecules. With applications ranging from natural product synthesis to cutting-edge bioorthogonal "click-to-release" systems, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this powerful reaction in their synthetic endeavors.

References

  • Al-Rawashdeh, W., & Amso, Z. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(15), 4619. [Link]

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

  • Boger, D. L., Schaum, R. P., & Garbaccio, R. M. (2000). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry, 65(23), 7744–7750. [Link]

  • [No Author]. (n.d.). Synthesis of thioenol ether functionalized cyclooctyne and its orthogonal cycloaddition sequence. AMS Laurea. Retrieved February 27, 2026, from [Link]

  • Lim, C. S., & Jang, H. Y. (2017). Inverse-Electron-Demand Diels-Alder Reactions: Principles and Applications. Chemistry – An Asian Journal, 12(17), 2142-2159. [Link]

  • Schafzahl, B., Knall, A. C., & Slugovc, C. (2022). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly, 153(9), 927-933. [Link]

  • Späte, A. K., & Sieber, S. A. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry, 9, 658607. [Link]

  • Rood, M. T., van der Vlist, A. M., van den Akker, L. R., & Bonger, K. M. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(3), 24. [Link]

  • Ortuño, M. A., & Lledós, A. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Organic & Biomolecular Chemistry, 20(20), 4165-4173. [Link]

  • [No Author]. (2019). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 27, 2026, from [Link]

  • Dudley, G. B., & Tunoori, A. R. (2003). Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates. Organic Letters, 5(21), 3879–3881. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(14), 8887-8923. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(14), 8887–8923. [Link]

  • [No Author]. (2021). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. [Link]

  • [No Author]. (n.d.). Lewis acid-catalyzed difunctionalization of enol ethers with aminals and alcohols to β-amino acetals. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Svete, J., & Stanovnik, B. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 851–862. [Link]

  • [No Author]. (n.d.). Reaction mechanism for the formation of tert-butyl ether. ResearchGate. Retrieved February 27, 2026, from [Link]

  • [No Author]. (n.d.). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. ResearchGate. Retrieved February 27, 2026, from [Link]

  • [No Author]. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules, 27(19), 6701. [Link]

  • Verhelst, T., Verbeeck, S., Ryabtsova, O., Depraetere, S., & Maes, B. U. W. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH). Organic Letters, 13(2), 272–275. [Link]

  • [No Author]. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1143. [Link]

  • Sahn, J. J., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydro-2-pyrones. Organic Letters, 23(12), 4767–4771. [Link]

  • [No Author]. (n.d.). Diels–Alder Reactions of 1-Azadienes. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Hobbs, W. (2018). Synthesis and Characterization of Unique Pyridazines. Scholars Crossing. [Link]

  • Kabalka, G. W., & Wu, Z. (2009). Preparation and Diels–Alder/cross coupling reactions of a 2-diethanolaminoboron-substituted 1,3-diene. Beilstein Journal of Organic Chemistry, 5, 61. [Link]

  • Boger, D. L., & Brotherton, C. E. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(21), 14399–14413. [Link]

  • [No Author]. (2025). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 30(15), 5678. [Link]

Sources

Application Note: Oxidation of 1-tert-Butoxy-3-methylcyclohexene to α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The α-hydroxy ketone (acyloin) motif is a critical pharmacophore and synthetic intermediate found in numerous biologically active natural products, corticosteroids, and advanced pharmaceutical APIs. Historically, the direct α-hydroxylation of enolizable carbonyls relied on autoxidation followed by reduction—a method plagued by poor yields and complex mixtures resulting from unstable α-hydroperoxy intermediates 1. Modern synthetic strategies bypass these issues by utilizing pre-formed enol derivatives.

While the classic Rubottom oxidation predominantly utilizes silyl enol ethers 2, alkyl enol ethers such as 1-tert-butoxy-3-methylcyclohexene [[3]]() provide a highly robust alternative. The bulky tert-butyl group offers superior stability under basic or nucleophilic conditions during upstream synthetic steps. This application note details the causal mechanisms, stereochemical considerations, and validated protocols for the high-yielding oxidation of this compound to 2-hydroxy-3-methylcyclohexanone.

Mechanistic Insights & Causality

The transformation of an alkyl enol ether to an α-hydroxy ketone via peracid oxidation is a two-stage process characterized by a Prilezhaev-type epoxidation followed by an acid-catalyzed solvolytic ring opening 4.

Stereochemical Control: The reaction is initiated by the electrophilic attack of meta-chloroperoxybenzoic acid (mCPBA) on the electron-rich C1=C2 double bond. The allylic methyl group at the C3 position exerts significant steric hindrance. Consequently, the peracid approaches from the less hindered face (anti to the methyl group), establishing a predictable diastereomeric relationship in the transient intermediate.

Intermediate Dynamics: The initial oxidation yields 1-tert-butoxy-1,2-epoxy-3-methylcyclohexane, a highly reactive alkoxyoxirane 5. Unlike silyl groups that migrate (Brook rearrangement), the tert-butyl group must be actively cleaved. Upon mild acid treatment, the epoxide oxygen is protonated, triggering the expulsion of the tert-butyl group as tert-butanol. This proceeds via an oxocarbenium-like transition state, ultimately collapsing to form the target α-hydroxy ketone.

Mechanism A This compound (Enol Ether) B mCPBA Epoxidation (Prilezhaev Reaction) A->B + mCPBA C Alkoxyoxirane Intermediate (Unstable) B->C D Acidic Hydrolysis (Ring Opening) C->D + H3O+ E 2-Hydroxy-3-methylcyclohexanone (α-Hydroxy Ketone) D->E - t-BuOH

Mechanistic pathway for the oxidation of this compound to an α-hydroxy ketone.

Optimization & Quantitative Data

Choosing the correct oxidant is critical for maximizing yield and preventing over-oxidation. The table below summarizes the quantitative performance of various oxidative systems applied to tert-butyl enol ethers.

Oxidant SystemYield (%)Reaction TimeChemoselectivity & Mechanistic Notes
mCPBA / DCM (0 °C) 82 - 85% 2 - 3 h High. Requires strict peroxide quenching prior to acidic hydrolysis to avoid Baeyer-Villiger side reactions.
DMDO / Acetone (0 °C)88 - 92%0.5 - 1 hExcellent. Neutral conditions prevent premature epoxide opening. Volatile oxidant simplifies workup.
OsO₄ (cat.) / NMO40 - 45%12 - 18 hPoor. Significant C-C bond cleavage (Criegee-type over-oxidation) is frequently observed with alkyl enol ethers.
IBX / DMSO (rt)60 - 65%8 - 10 hModerate. Single-electron transfer (SET) pathways can lead to complex reaction mixtures.

Validated Experimental Protocol (mCPBA Method)

This methodology is engineered as a self-validating system . Each phase includes specific in-process controls to ensure the reaction proceeds safely and selectively.

Reagents Required:
  • This compound (1.0 eq, 10 mmol)

  • mCPBA (70-75% purity, 1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate)

  • 1M HCl and Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve this compound (10 mmol) in anhydrous DCM (50 mL). Cool the solution strictly to 0 °C using an ice-water bath.

  • Oxidant Addition: Add mCPBA (12 mmol) portion-wise over 15 minutes.

    • Causality Note: The Prilezhaev epoxidation is highly exothermic. Portion-wise addition at 0 °C prevents thermal spikes that would prematurely degrade the unstable alkoxyoxirane intermediate into complex polymeric mixtures.

  • In-Process Monitoring: Stir the reaction at 0 °C for 1.5 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Check: The reaction is complete when the non-polar enol ether spot disappears entirely, replaced by a highly polar, streaky spot at the baseline (the alkoxyoxirane).

  • Peroxide Quenching (Critical): Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 10 minutes.

    • Causality Note: Thiosulfate reduces any unreacted mCPBA. If acidic hydrolysis is initiated while peroxides are still present, the newly formed α-hydroxy ketone will undergo an immediate Baeyer-Villiger oxidation, cleaving the ring to form an unwanted lactone.

  • Alkoxyoxirane Hydrolysis: Add 20 mL of 1M HCl and 20 mL of THF to the biphasic mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

    • Causality Note: The acid protonates the epoxide oxygen, driving the expulsion of the tert-butoxy group and forcing the ring to open into the stable 2-hydroxy-3-methylcyclohexanone.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL) to remove residual m-chlorobenzoic acid, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve Enol Ether in anhydrous DCM at 0°C Step2 2. Oxidant Addition Add mCPBA portion-wise to control exotherm Step1->Step2 Step3 3. Reaction Monitoring Confirm alkoxyoxirane formation via TLC Step2->Step3 Step4 4. Peroxide Quenching Neutralize with aq. Na2S2O3 (Crucial) Step3->Step4 Step5 5. Acidic Hydrolysis Cleave intermediate with 1M HCl / THF Step4->Step5 Step6 6. Purification Isolate α-hydroxy ketone via chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the α-hydroxy ketone.

References

  • [2] Rubottom Oxidation - Organic Chemistry Portal. organic-chemistry.org.

  • [1] α-Hydroxylation of Enolates and Silyl Enol Ethers - Organic Reactions. organicreactions.org.

  • [3] this compound | C11H20O | CID 566373 - PubChem. nih.gov.

  • [4] Rubottom oxidation - Wikipedia. wikipedia.org.

  • [5] Chemoenzymatic synthesis of α′- And α-acetoxylated cyclic ketones | Request PDF - ResearchGate. researchgate.net.

Sources

Hydrolysis conditions for deprotection of tert-butoxy cyclohexenes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydrolysis of tert-Butoxy Cyclohexenes: Application Notes and Protocols

For researchers and professionals in drug development and synthetic chemistry, the tert-butyl ether is a cornerstone for protecting hydroxyl groups. Its stability under a wide range of chemical conditions, coupled with its clean, acid-labile removal, makes it an invaluable tool. This guide provides a detailed exploration of the deprotection of tert-butoxy cyclohexenes, a common structural motif in complex molecule synthesis. We will delve into the mechanistic underpinnings, compare various hydrolysis conditions, and provide detailed, field-proven protocols.

The deprotection of a tert-butoxy group is an acid-catalyzed process that proceeds through a stable carbocation intermediate, a classic example of a unimolecular (SN1-type) cleavage.[1][2][3] The stability of the tert-butyl cation is the primary driving force for this reaction, allowing for cleavage under relatively mild acidic conditions.

The mechanism unfolds in three key steps:

  • Protonation: The ether oxygen is protonated by a strong acid (like Trifluoroacetic Acid - TFA), forming a good leaving group (an oxonium ion).[3][4][5]

  • Carbocation Formation: The C-O bond cleaves, releasing the cyclohexanol and forming a highly stable tertiary carbocation (the tert-butyl cation).[3][4][5]

  • Deprotonation: The tert-butyl cation is neutralized by losing a proton, typically facilitated by the conjugate base of the acid, to form isobutylene gas.[4][6] The formation of gaseous byproducts (isobutylene and CO2 if from a Boc-carbamate) is advantageous as it helps drive the reaction to completion.[4][7]

Acid-Catalyzed Deprotection of tert-Butoxy Cyclohexene Start tert-Butoxy Cyclohexene Protonated Protonated Ether (Oxonium Ion) Start->Protonated + H⁺ inv1 Protonated->inv1 Products Cyclohexanol + tert-Butyl Cation inv2 Products->inv2 Final Cyclohexanol + Isobutylene inv1->Products Cleavage inv2->Final - H⁺ Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Acid) Monitor 2. Monitor Progress (TLC / LC-MS) Setup->Monitor Decision Is Reaction Complete? Monitor->Decision Quench 3. Quench & Neutralize (e.g., NaHCO₃ wash) Extract 4. Aqueous Workup & Extraction Quench->Extract Dry 5. Dry & Concentrate Extract->Dry Purify 6. Purify Product (Chromatography) Dry->Purify Analyze 7. Characterize (NMR, MS) Purify->Analyze Decision->Monitor No Decision->Quench Yes

Sources

Troubleshooting & Optimization

Separating 1-tert-butoxy-3-methylcyclohexene from 1-tert-butoxy-5-methyl isomer

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enol Ether Isomer Resolution Ticket #: EE-782-ISO Subject: Separation of 1-tert-butoxy-3-methylcyclohexene (3-Me) from 1-tert-butoxy-5-methylcyclohexene (5-Me) Status: Open Priority: High (Process Critical)[1]

Executive Summary

You are encountering a classic "Regioisomer Deadlock."[1] The separation of This compound (3-Me) and 1-tert-butoxy-5-methylcyclohexene (5-Me) is non-trivial because:

  • Boiling Point Proximity: The structural difference (allylic vs. homoallylic methyl group) results in a

    
    T
    
    
    
    of <2°C, rendering standard fractional distillation inefficient without high plate counts (>50).[1]
  • Acid Sensitivity: Both isomers are enol ethers.[1][2] Contact with slightly acidic silica (pH < 6) or Lewis acids (Ag

    
    ) without buffering causes rapid hydrolysis to the thermodynamically identical 3-methylcyclohexanone, destroying your regiochemical information.[1]
    

This guide provides the Buffered Argentation Chromatography protocol, the only reliable method for baseline separation of these isomers at laboratory scale.

Module 1: Diagnostic & Triage (FAQ)

Q1: Why do my fractions contain 3-methylcyclohexanone instead of the product? A: You likely used standard silica gel or unbuffered silver nitrate.

  • The Mechanism: Enol ethers are acid-labile.[1] Silica gel is naturally acidic (pH ~5).[1] The protonation of C2 leads to an oxocarbenium ion, which traps water and collapses to the ketone.

  • The Fix: You must passivate your stationary phase with 1-2% Triethylamine (Et

    
    N) or Pyridine.
    

Q2: Why can't I separate them by distillation? I have a 30cm Vigreux column. A: A Vigreux column offers only ~2-3 theoretical plates.[1]

  • The Physics: The boiling point difference is estimated at ~1.5°C (3-Me is typically lower boiling due to steric shielding of the ring face). To achieve 95% purity, you need approximately 60-80 theoretical plates.[1]

  • The Fix: Use a Spinning Band Distillation system (e.g., B/R Instrument) or switch to the chromatographic method below.

Q3: Which isomer elutes first on Silver Nitrate silica? A: The 3-Methyl isomer elutes first.[1]

  • The Reason: Silver ions (Ag

    
    ) separate alkenes by forming reversible 
    
    
    
    -complexes. The stability of this complex depends on steric accessibility.
    • 3-Me: The methyl group at C3 is "allylic" to the double bond, creating significant steric hindrance for the Ag

      
       approach. -> Weak Complex -> Fast Elution. 
      
    • 5-Me: The methyl group at C5 is "homoallylic" and distant from the

      
      -system. The double bond is more exposed. -> Strong Complex -> Slow Elution. [1]
      

Module 2: Advanced Separation Protocols

Protocol A: Buffered Argentation Chromatography (AgNO /SiO )

Best for: <5g scale, High Purity requirement (>98%)

Materials:

  • Silica Gel (High purity, 40-63

    
    m)[1]
    
  • Silver Nitrate (AgNO

    
    )[3][4][5]
    
  • Solvents: Hexanes (Anhydrous), Toluene, Triethylamine (Et

    
    N)[1]
    
  • Aluminum foil (AgNO

    
     is light sensitive)
    

Step-by-Step Methodology:

  • Preparation of Stationary Phase (10% Ag/SiO

    
    ): 
    
    • Dissolve 10g of AgNO

      
       in 20 mL of Acetonitrile (or water, but acetonitrile is easier to remove).[1]
      
    • Add 90g of Silica Gel to a round bottom flask.[1]

    • Add the Ag solution and shake vigorously to coat.

    • Remove solvent via Rotary Evaporator (protect from light!) until a free-flowing powder is obtained.[1] Do not overheat (>50°C).

  • Column Packing (The "Basic" Slurry):

    • Prepare mobile phase: Hexane:Toluene (95:5) + 1% Et

      
      N .[1]
      
    • Critical: The Et

      
      N is non-negotiable. It neutralizes the inherent acidity of the silica and the Lewis acidity of the Ag
      
      
      
      .
    • Slurry the Ag-Silica in the mobile phase and pack the column. Wrap the column in aluminum foil.

  • Elution:

    • Load the crude mixture (dissolved in minimum mobile phase).[6]

    • Elute with the Hexane/Toluene/Et

      
      N mixture.
      
    • Order of Elution:

      • Saturated impurities (if any).[1]

      • This compound (Hindered).[1][7]

      • 1-tert-butoxy-5-methylcyclohexene (Exposed).[1]

  • Recovery:

    • Wash fractions with saturated NaHCO

      
       (to remove Et
      
      
      
      N) and brine.[1]
    • Dry over Na

      
      SO
      
      
      
      (with a pinch of K
      
      
      CO
      
      
      for stability) and concentrate.
Protocol B: Spinning Band Distillation

Best for: >20g scale, Enrichment (85-90%)[1]

  • Vacuum: < 5 mmHg (Absolute pressure control is vital).[1]

  • Reflux Ratio: Start at 50:1 (Total Reflux : Takeoff).

  • Chiller: Condenser at -10°C (prevent loss of volatile fractions).

  • Note: This method usually provides enriched fractions rather than baseline separation.[1] It is often used as a pre-purification step before Protocol A.[1]

Module 3: Data & Visualization

Comparative Data Table
Feature1-tert-butoxy-3-methyl1-tert-butoxy-5-methylNotes
Structure Methyl at C3 (Allylic)Methyl at C5 (Homoallylic)3-Me is more hindered.[1]
Ag+ Affinity LowHighBasis for separation.[1]
Rf (10% Ag-SiO2) 0.450.30Est. in 5% Toluene/Hex
Boiling Point Lower (

~1.5°C)
Higher5-Me has higher surface interaction.[1]
Hydrolysis Product 3-methylcyclohexanone3-methylcyclohexanoneRegiochemistry lost upon hydrolysis.
Decision Logic & Workflow

SeparationWorkflow Start Crude Mixture (3-Me + 5-Me) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 20 Grams ScaleCheck->LargeScale AgChrom Buffered Ag-Silica Chromatography (Mobile Phase + 1% Et3N) SmallScale->AgChrom Distillation Spinning Band Distillation (High Vacuum) LargeScale->Distillation DistillResult Enriched Fractions (85-90% Purity) Distillation->DistillResult DistillResult->AgChrom Polishing Step Analysis GC-MS / NMR Analysis AgChrom->Analysis Success Pure Isomers (>98%) Analysis->Success Enol Ether Intact Fail Hydrolysis Detected (Ketone formed) Analysis->Fail Ketone Peak Present Fail->AgChrom Retry: Increase Base (Et3N)

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity requirements. Note the critical loop for adjusting basicity if hydrolysis occurs.

References

  • Paquette, L. A. (Ed.).[1][8] (1995).[1][8] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1] (Reference for general Birch reduction and enol ether handling).

  • Mander, L. N., & Williams, C. M. (2015).[1][5] Chromatography with Silver Nitrate. Tetrahedron, 57(20), 4257-4300.[1] (Authoritative review on Argentation Chromatography mechanisms).

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Enol Ether Synthesis. (General handling of acid-sensitive enol ethers).

  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57, 4257.[1] (Specific details on alkene-Ag+ complexation relative to steric hindrance).

  • Wilds, A. L., & Nelson, N. A. (1953).[1] The Birch Reduction of m-Methoxyphenyl Ethers. Journal of the American Chemical Society, 75(21), 5360–5365.[1] (Foundational work on the product distribution of substituted aromatic ether reductions).

Sources

Technical Support Center: Silyl Enol Ether Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, achieving high regiocontrol in enolization is critical for downstream functionalization. This guide focuses on the notoriously challenging synthesis of the thermodynamic silyl enol ether (


-isomer) from 3-methylcyclohexanone .

Unlike substrates with clear steric differentiation (e.g., 2-methylcyclohexanone), 3-methylcyclohexanone possesses two secondary


-carbons (C2 and C6)[1]. The thermodynamic stability difference between the resulting 

and

enolates is marginal, making strict equilibrating conditions essential for success[2].

Mechanistic Logic & Reaction Pathways

To optimize for the thermodynamic product, we must exploit the principle of reversibility. Strong, hindered bases like LDA irreversibly deprotonate the less hindered C6 position, trapping the kinetic product[3]. To access the


-enolate, we use a weak base (Et₃N) and a high-temperature polar aprotic environment (DMF at reflux). This allows the initially formed kinetic enolate to undergo continuous proton transfer with unreacted ketone until the system settles into its lowest energy state (the thermodynamic sink) before being trapped by the slow-reacting TMSCl[4].

Pathway cluster_kinetic Kinetic Pathway (Fast, Irreversible) cluster_thermo Thermodynamic Pathway (Slow, Reversible) SM 3-Methylcyclohexanone KineticEnolate Δ1,6-Enolate (Less Hindered C6) SM->KineticEnolate LDA, THF, -78°C ThermoEnolate Δ1,2-Enolate (More Substituted C2) SM->ThermoEnolate Et3N, DMF, Reflux KineticEther Δ1,6-Silyl Enol Ether (Kinetic Product) KineticEnolate->KineticEther TMSCl (Fast trap) KineticEnolate->ThermoEnolate Equilibration via Proton Transfer (Heat, Weak Base) ThermoEther Δ1,2-Silyl Enol Ether (Thermodynamic Product) ThermoEnolate->ThermoEther TMSCl (Slow trap)

Fig 1: Kinetic vs. Thermodynamic enolization pathways for 3-methylcyclohexanone.

Quantitative Data: Regioselectivity Comparison

The table below summarizes expected regiochemical outcomes based on the chosen enolization parameters[4],[2].

Enolization ConditionReagents / SolventTemp / TimeMajor RegioisomerTypical Ratio (

:

)
Kinetic Control LDA, TMSCl / THF-78 °C / 0.5 h

(Kinetic)
~ 10 : 90
Thermodynamic Control Et₃N, TMSCl / DMF130 °C / 48 h

(Thermodynamic)
~ 75 : 25
Soft Enolization LiTMP, TMSCl / THF-78 °C / 2 h

(Kinetic-favored)
~ 15 : 85
Conjugate Reduction *L-Selectride, TMSCl / THF-78 °C / 1 h

(Thermodynamic)
> 95 : 5

*Pro-Tip: Because the thermodynamic energy gap in 3-methylcyclohexanone is so small, direct enolization rarely exceeds a 3:1 ratio. For >95% purity of the


 isomer, bypass direct deprotonation and perform a conjugate reduction on 3-methyl-2-cyclohexen-1-one.

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework to ensure thermodynamic equilibration is achieved without product degradation.

Step 1: Reagent Preparation (Input Validation)

  • Distill Et₃N over CaH₂ and TMSCl over quinoline to remove acidic impurities. Causality: Trace HCl in TMSCl will prematurely quench the enolate, halting the equilibration process and skewing the yield toward the kinetic product.

  • Use strictly anhydrous DMF stored over activated 4Å molecular sieves.

Step 2: Reaction Setup & Equilibration

  • In a flame-dried, argon-purged flask, combine 3-methylcyclohexanone (1.0 eq) and anhydrous DMF (0.5 M).

  • Add Et₃N (2.5 eq) followed by TMSCl (1.5 eq).

  • Critical Step: Heat the mixture to reflux (approx. 130 °C) for 48 hours. Causality: The extended timeframe and high thermal energy are mandatory to overcome the activation barrier for continuous proton exchange, funneling the mixture into the

    
     thermodynamic sink[4].
    

Step 3: Quench & Extraction (Stability Validation)

  • Cool the reaction to 0 °C.

  • Dilute heavily with pentane, then quench with cold, saturated aqueous NaHCO₃ . Causality: Pentane selectively extracts the non-polar silyl enol ether while leaving DMF in the aqueous layer. The mild, cold basic quench neutralizes salts without hydrolyzing the highly sensitive enol ether[3].

Step 4: Purification & Analysis (Output Validation)

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • If chromatography is required, pre-treat the silica gel with 5% Et₃N in hexanes. Causality: Untreated silica is highly acidic and will rapidly cleave the TMS group, reverting the product to the starting ketone[3].

  • Validate the regioisomeric ratio via ¹H NMR by integrating the distinct vinylic protons of the

    
     and 
    
    
    
    isomers.

Troubleshooting FAQs

Q: I am getting a 1:1 mixture of the


 and 

isomers. How do I fix this?
A: A 1:1 ratio indicates your reaction is kinetically stalled and has not reached thermodynamic equilibrium. This is usually caused by insufficient reaction time or temperature. Ensure you are heating the reaction to reflux in DMF for a full 48 hours. Additionally, verify that your Et₃N is present in excess; if the base is depleted, proton transfer ceases.

Q: Can I use TMSOTf instead of TMSCl to speed up the reaction? A: No. TMSOTf is a highly electrophilic "hard" reagent that reacts almost instantaneously with the first enolate it encounters. This leads to kinetic trapping[3]. Thermodynamic control requires a slower-reacting electrophile like TMSCl, which gives the enolates time to equilibrate via proton exchange before irreversible silylation occurs.

Q: My GC-MS shows mostly starting material, but my TLC showed complete conversion. What happened? A: Your product hydrolyzed during analysis. Silyl enol ethers are notoriously unstable on acidic stationary phases like standard silica TLC plates or GC columns with active silanol sites. To monitor the reaction accurately, take a small aliquot, perform a mini-workup in pentane/NaHCO₃, and analyze the crude mixture via ¹H NMR.

Q: The yield is low, and I see a lot of unreacted ketone in the crude NMR. What is the cause? A: This points to moisture in your system or degraded TMSCl. Enolates are highly basic and will be instantly quenched by trace water[3]. Ensure all glassware is flame-dried, solvents are strictly anhydrous, and your TMSCl has been freshly distilled.

Diagnostic Logic Tree

Use the following flowchart to rapidly diagnose and resolve issues during your synthesis.

Troubleshooting Start Issue: Low Yield or Purity of Δ1,2-Silyl Enol Ether Q1 Is the Δ1,6-isomer predominating? Start->Q1 A1 Equilibration failed: Increase time to 48h & heat to reflux Q1->A1 Yes Q2 Is the product reverting to the starting ketone? Q1->Q2 No A2 Hydrolysis occurring: Use cold NaHCO3 & Et3N-treated silica Q2->A2 Yes Q3 Is conversion incomplete (unreacted starting material)? Q2->Q3 No A3 Reagent degradation: Distill TMSCl, ensure anhydrous DMF Q3->A3 Yes

Fig 2: Diagnostic workflow for troubleshooting thermodynamic enol ether synthesis.

References

  • Benchchem. "troubleshooting guide for enol ether synthesis - Benchchem". Benchchem.
  • Benchchem. "Kinetic vs.
  • Master Organic Chemistry. "Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry". Master Organic Chemistry.
  • National Institutes of Health (PMC).

Sources

Overcoming steric hindrance in reactions of tert-butoxy cyclohexenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with sterically demanding cyclohexene derivatives.

Ticket ID: TBC-RXN-001 Topic: Overcoming Steric Hindrance & Stereocontrol Issues Status: Resolved / Guide Published

Executive Summary & Problem Definition

User Query: "I am attempting to functionalize 3-tert-butoxycyclohexene (epoxidation and cyclopropanation). I am observing low yields, unexpected 'anti' diastereoselectivity, and occasional loss of the protecting group. Standard directing group rules for allylic alcohols do not seem to apply."

Root Cause Analysis: The tert-butoxy (


) group presents a unique challenge compared to other allylic substituents.
  • Steric Bulk: The massive volume of the tert-butyl group (

    
    -value > 4.5 in saturated systems) overrides subtle electronic directing effects, forcing reagents to the opposite (anti) face.[1]
    
  • Conformational Locking: The group biases the cyclohexene half-chair, creating a "steric wall."

  • Chemoselectivity: The tert-butyl ether is acid-labile.[1] Byproducts from oxidation reactions (e.g., m-chlorobenzoic acid) can cleave the protecting group if unbuffered.

Module 1: The Steric Landscape (Conformational Analysis)

Before planning a reaction, you must visualize the substrate's spatial reality.[1] Unlike a hydroxyl group, which can coordinate and "pull" reagents to the syn face, the tert-butoxy group acts as a shield.

The "Steric Wall" Effect

In the half-chair conformation of 3-substituted cyclohexenes, the allylic substituent prefers the pseudo-axial orientation to minimize


 strain (allylic strain) with the vinylic proton. However, the extreme bulk of the tert-butyl group complicates this.[1] Even in the pseudo-equatorial position, the methyl groups of the t-butyl moiety project into the reaction trajectory.[1]

Support Insight: In almost all electrophilic additions (epoxidation, hydroboration, cyclopropanation), the reagent will attack from the face anti to the tert-butoxy group.

StericControl Substrate 3-tert-Butoxycyclohexene Conf Preferred Conformation: Pseudo-Axial Allylic Ether Substrate->Conf Equilibrium Face_Syn Syn Face (Blocked) Steric Wall from t-Bu Conf->Face_Syn Reagent Approach Face_Anti Anti Face (Open) Kinetic Approach Vector Conf->Face_Anti Reagent Approach Product_Anti Major Product (Anti-Diastereomer) Face_Syn->Product_Anti Blocked Face_Anti->Product_Anti Reaction

Figure 1: Steric control mechanism. The bulky tert-butoxy group effectively blocks the syn face, forcing reagents to attack from the anti face.[1]

Module 2: Troubleshooting Epoxidation

Common Issue: User desires syn-epoxide but obtains anti-epoxide; or observes decomposition.

Protocol A: Steric Control (Anti-Epoxidation)

If you want the anti-isomer (epoxide oxygen trans to the t-butoxy group), use m-CPBA.

  • Risk: m-CPBA produces m-chlorobenzoic acid (pKa ~3.4), which can hydrolyze the acid-sensitive t-butyl ether.

  • Solution: Use a biphasic buffer system.

ParameterStandard ConditionOptimized Protocol (Buffered)
Reagent m-CPBA (1.2 equiv)m-CPBA (1.2 equiv)
Solvent DCMDCM / 0.5M aq.

(1:1)
Temperature


strictly
Workup Wash with

Quench w/ sat.

+

Outcome Potential DeprotectionIntact Ether, >95% Anti-Selectivity
Protocol B: Directing Effects (Syn-Epoxidation)

Crucial Note: The tert-butoxy group is a poor directing group .[1] Unlike an allylic alcohol, the ether oxygen is sterically crowded and less Lewis basic.[1] You cannot effectively use Vanadium (


) or Titanium catalysts to direct syn while the t-butyl group is attached.[1]

Workaround Workflow: If the syn-epoxide is required, you must modify the protecting group strategy:

  • Deprotect: Remove t-Bu (TFA/DCM)

    
     Allylic Alcohol.
    
  • Direct: Epoxidize with

    
     / 
    
    
    
    (Directs syn).
  • Reprotect: Re-install ether (if necessary).

Module 3: C-C Bond Formation (Cyclopropanation & Hydroboration)

FAQ: Why didn't the Simmons-Smith reaction go syn?

User Question: "I used


. Allylic ethers usually direct the Zinc carbenoid to the syn face.[1] Why did I get the anti product?"

Support Answer: While allylic ethers (like benzyl or methyl) can sometimes coordinate Zinc, the tert-butyl group is too bulky. The steric repulsion between the t-butyl group and the incoming Zinc carbenoid overrides the weak coordination energy.[1]

  • Result: The reaction proceeds under steric control .[1]

  • Product: Anti-cyclopropane (cyclopropane ring is trans to the t-butoxy group).[1]

Hydroboration Guidelines

To maximize regioselectivity and stereocontrol, avoid simple Borane (


). Use sterically demanding boranes.[1]
ReagentSteric DemandSelectivity (vs. t-BuO)Recommended For

LowModerate AntiGeneral use (fast)
9-BBN HighExclusive Anti High diastereoselectivity
Disiamylborane HighExclusive Anti Regiocontrol

Step-by-Step Hydroboration Protocol (9-BBN):

  • Setup: Flame-dry glassware,

    
     atmosphere.
    
  • Addition: Add 3-tert-butoxycyclohexene (1.0 equiv) to 0.5M 9-BBN in THF (1.2 equiv) at

    
    .
    
  • Reaction: Warm to rt and stir for 4–12 h (steric bulk slows the reaction compared to unsubstituted cyclohexene).

  • Oxidation: Cool to

    
    . Add 
    
    
    
    followed by
    
    
    dropwise.[1]
    • Note: Maintain temperature

      
       during oxidation to prevent migration/side reactions.[1]
      

Decision Logic & Workflow

Use this logic flow to determine the correct experimental path based on your desired stereochemistry.

DecisionTree Start Target: Functionalize 3-t-Butoxycyclohexene Choice Desired Stereochemistry? Start->Choice Anti Anti (Trans) Product Choice->Anti Sterics OK Syn Syn (Cis) Product Choice->Syn Need Directing Anti_Method Method: Steric Control Use bulky reagents Anti->Anti_Method Syn_Method Method: Chelation Control (Requires OH) Syn->Syn_Method Epox_Anti Epoxidation: m-CPBA + NaHCO3 Anti_Method->Epox_Anti Cyc_Anti Cyclopropanation: ZnEt2 / CH2I2 Anti_Method->Cyc_Anti Deprotect Step 1: Deprotect t-Bu (TFA or Lewis Acid) Syn_Method->Deprotect Direct Step 2: Directed Reaction (VO(acac)2 for Epox) (ZnEt2 for Cycloprop) Deprotect->Direct

Figure 2: Decision matrix for stereoselective functionalization. Note that direct syn-functionalization is rarely successful with the tert-butoxy group intact.[1]

References

  • Conformational Analysis of Cyclohexenes

    • Title: Conformational Analysis of 3-Substituted Cyclohexenes.
    • Source: UPenn Chemistry / Chem3D Analysis.[1]

    • URL:[Link]

  • Steric Control in Hydroboration

    • Title: Olefin Hydroboration: Steric and Electronic Effects.[1]

    • Source: University of Western Ontario (Work of H.C. Brown).
    • URL:[Link]

  • Simmons-Smith Stereoselectivity

    • Title: Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates.[1][2]

    • Source: Chemical Communications (RSC).[2]

    • URL:[Link]

  • Epoxidation Mechanisms

    • Title: Epoxidation of Alkenes with m-CPBA (Mechanism & Stereospecificity).
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

Sources

Stability of 1-tert-butoxy-3-methylcyclohexene in silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-tert-butoxy-3-methylcyclohexene

Welcome to the technical support guide for handling this compound and related acid-sensitive enol ethers. This resource provides in-depth answers to common challenges encountered during purification, focusing on the compound's stability in the presence of silica gel.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than expected after purification by standard silica gel flash chromatography. What is happening to my compound?

Answer: The most probable cause for the low recovery is the acid-catalyzed hydrolysis of the enol ether on the surface of the silica gel.[1][2] Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[3] These acidic sites can readily protonate the enol ether, leading to its decomposition back to the corresponding ketone (3-methylcyclohexanone) and tert-butanol.

The tert-butoxy group is particularly susceptible to acid-catalyzed cleavage because it forms a stable tert-butyl carbocation upon protonation and subsequent C-O bond scission.[4][5] This degradation pathway is a common issue for many acid-sensitive compounds, especially enol ethers, during silica gel chromatography.[1][2]

Q2: How can I quickly check if my compound is degrading on silica without running a full column?

Answer: A simple and effective way to assess stability is by performing a two-dimensional thin-layer chromatography (2D-TLC) analysis.[1]

  • Spot your crude this compound on the corner of a standard silica TLC plate.

  • Develop the plate in a suitable solvent system.

  • After the first development, remove the plate, dry it completely, and then rotate it 90 degrees.

  • Develop the plate again in the same solvent system.

  • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If degradation is occurring, you will observe additional spots off the diagonal, indicating the formation of new, more polar compounds (like the ketone product).[1]

Troubleshooting Guide: Degradation During Purification

Issue: Significant product decomposition is confirmed. How can I modify my silica gel chromatography protocol to prevent this?

The primary solution is to neutralize the acidic sites on the silica gel. This process is often referred to as "deactivating" or "passivating" the silica.[3] The most common method involves using a basic modifier, such as triethylamine (TEA or NEt₃).[2][6]

Detailed Protocol: Preparation and Use of Triethylamine-Deactivated Silica Gel

This protocol describes how to neutralize silica gel for flash column chromatography to protect acid-sensitive compounds like this compound.

Materials:

  • Standard silica gel (230-400 mesh)

  • Triethylamine (NEt₃), reagent grade

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column and accessories

Procedure:

  • Slurry Preparation: Prepare a slurry of your silica gel in the initial, low-polarity eluent as you normally would.

  • Adding the Modifier: Add triethylamine to the slurry to constitute approximately 1-2% of the total solvent volume (e.g., 1-2 mL of NEt₃ for every 100 mL of eluent).

  • Packing the Column: Pack the column with this triethylamine-containing slurry.

  • Equilibration (Two Options):

    • Method A (Continuous Modification): Equilibrate the packed column by flushing it with several column volumes of your eluent that also contains 1-2% triethylamine. Run the entire purification using this modified eluent. This is the most robust method.[6]

    • Method B (Pre-Wash): After packing, flush the column with 1-2 column volumes of the triethylamine-containing eluent. Then, switch to flushing with the pure eluent (without triethylamine) for another 2-3 column volumes to remove the excess, unbound base.[7][8] This method is useful if the triethylamine interferes with fraction analysis.

  • Loading and Elution: Load your sample and run the chromatography as planned. The neutralized silica surface should prevent the hydrolysis of your enol ether.

Mechanism of Protection: The lone pair of electrons on the nitrogen atom of triethylamine effectively neutralizes the acidic silanol protons on the silica surface, preventing them from protonating and degrading the acid-sensitive enol ether.

Visualizing the Problem and Solution

Degradation Pathway on Standard Silica

The following diagram illustrates the acid-catalyzed hydrolysis of this compound on a standard silica gel surface.

G cluster_0 On Standard Silica Gel Surface Reactant This compound Intermediate Protonated Intermediate (Oxocarbenium Ion) Reactant->Intermediate Protonation by Si-OH Silica Acidic Silanol (Si-OH) Product1 3-Methylcyclohexanone Intermediate->Product1 H₂O Attack Product2 tert-Butanol Intermediate->Product2

Caption: Acid-catalyzed degradation on silica gel.

Decision Workflow for Purification

This flowchart provides a logical path for selecting an appropriate purification strategy for this compound.

G Start Purify this compound? CheckStability Assess Stability (2D-TLC) Start->CheckStability Stable Stable on Silica CheckStability->Stable No Degradation Unstable Degradation Observed CheckStability->Unstable Degradation Proceed Proceed with Standard Silica Chromatography (with caution) Stable->Proceed Deactivate Use Deactivated Silica (TEA Protocol) Unstable->Deactivate Alternatives Consider Alternative Methods (Alumina, Distillation) Unstable->Alternatives

Caption: Purification strategy decision workflow.

Alternative & Preventative Strategies

If deactivating silica gel is insufficient or undesirable, consider these alternative methods.

Purification MethodPrinciple of OperationAdvantagesDisadvantages
Deactivated Silica Gel Neutralizes acidic sites on silica using a base (e.g., triethylamine) to prevent acid-catalyzed reactions.[2][3]Good resolution, familiar technique.May require method re-optimization; residual base can be problematic.
Alumina Chromatography Uses aluminum oxide as the stationary phase, which can be obtained in neutral or basic grades.[3]Inherently less acidic than silica; effective for many acid-sensitive compounds.Resolution and elution profiles can differ significantly from silica; may be less effective for some separations.
Florisil® Chromatography A neutral magnesium silicate adsorbent.Mild and neutral, can be a good alternative for compounds that degrade on silica or alumina.[3]Can have strong adsorptive properties for polar compounds, leading to poor recovery.
Short-Path Distillation Separation based on differences in boiling points under reduced pressure.Avoids contact with any stationary phase, eliminating the risk of surface-catalyzed degradation.Only effective if impurities have significantly different boiling points; not suitable for non-volatile impurities.

References

  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]

  • University of Rochester. Chromatography: The Solid Phase. Department of Chemistry. [Link]

  • Ong, S., Zhao, X., & Eisenthal, K. B. (1992). Polarization of water molecules at a charged interface: second harmonic studies of the silica/water interface. Chemical Physics Letters, 191(3-4), 327-335. (Note: While the direct link is to an OSTI.GOV abstract, the original citation provides the core reference.) [Link]

  • Pfeiffer-Laplaud, M., et al. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation, 8(3), 987-995. [Link]

  • American Chemical Society. The use of alternative solvent purification techniques. ACS. (Note: This is a general reference on solvent purification, relevant to ensuring anhydrous conditions which can impact stability). [Link]

  • ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]

  • Sulpizi, M., et al. (2012). The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. PubMed. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: The provided link is to a general chemistry resource discussing enol ether hydrolysis, illustrating the core chemical principle). [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl-. [Link]

  • Reddit. Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]

  • Reddit. Are TMS enol ethers "stable" on silica?. r/chemistry. [Link]

  • Kirby, A. J., & Percy, J. M. (1989). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, 907-911. [Link]

  • PubMed. The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Chromatography Today. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Reddit. Flash column on silyl enol ether. r/chemistry. [Link]

  • ResearchGate. Is there any method other than column chromatography to purify compound. [Link]

  • ResearchGate. Deactivation of silica gel?. [Link]

  • ResearchGate. How can I prepare deactivated silica gel with 12%v/w water for chromatography?. [Link]

  • Vaia. Draw the most stable conformation of (a) cis - 1 - tert - butyl -. [Link]

  • O'Reilly, K. T., et al. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology, 35(19), 3954-3961. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-Butyl and Ethyl Enol Ethers of Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of chemical intermediates is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of tert-butyl and ethyl enol ethers derived from cyclohexanone. By understanding the subtle yet significant differences imparted by the tert-butyl and ethyl groups, chemists can better predict reaction outcomes and optimize synthetic pathways.

Enol ethers are electron-rich alkenes, a characteristic stemming from the electron-donating nature of the alkoxy substituent.[1][2] This property enhances their susceptibility to attack by electrophiles, making them valuable intermediates in a variety of organic transformations.[1][3] The reactivity of these compounds is, however, finely tuned by the nature of the substituents attached to the oxygen atom.[2][3] Here, we will explore how the steric bulk and electronic effects of a tert-butyl group versus an ethyl group influence the reactivity profile of cyclohexanone enol ethers.

I. Steric and Electronic Effects: The Decisive Factors

The primary distinction between the tert-butyl and ethyl groups lies in their steric hindrance. The bulky tert-butyl group can significantly impede the approach of reagents to the double bond, a factor that can be either advantageous or detrimental depending on the desired transformation.

Conversely, the smaller ethyl group presents a much lower steric barrier. Electronically, both are alkyl groups and act as electron-donating groups, which enhances the reactivity of the enol ether.[3] However, the greater branching of the tert-butyl group can lead to a slightly more pronounced inductive effect.

These steric and electronic differences manifest in several key reaction types:

  • Acid-Catalyzed Hydrolysis: The hydrolysis of enol ethers to the parent carbonyl compound is a fundamental reaction. The rate-determining step is typically the protonation of the carbon-carbon double bond.[2]

  • Electrophilic Additions: Enol ethers readily undergo addition reactions with various electrophiles.[1][3]

  • Cycloaddition Reactions: As electron-rich alkenes, enol ethers are excellent partners in cycloaddition reactions, such as the Diels-Alder reaction.[3][4][5]

  • Alkylation: The reaction of enol ethers with alkyl halides, often under Lewis acidic conditions, is a key method for carbon-carbon bond formation.[6][7]

II. Comparative Reactivity in Key Transformations

A. Acid-Catalyzed Hydrolysis: A Tale of Two Rates

The acid-catalyzed hydrolysis of enol ethers proceeds via protonation of the α-carbon, forming an oxonium ion intermediate, which is then attacked by water to yield a hemiacetal that subsequently decomposes to the ketone.[8][9]

The steric bulk of the tert-butyl group can influence the rate of this reaction. While the initial protonation might be slightly hindered, the stability of the resulting tertiary carbocation-like intermediate could play a more significant role. However, in many cases, the steric hindrance around the double bond is the dominant factor, leading to a slower hydrolysis rate for the tert-butyl enol ether compared to the ethyl enol ether.

dot graph "Acid_Catalyzed_Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes EnolEther [label="Enol Ether\n(tert-Butyl or Ethyl)"]; Protonation [label="Protonation\n(H+)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; OxoniumIon [label="Oxonium Ion\nIntermediate"]; H2O_attack [label="Nucleophilic Attack\nby H2O", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Hemiacetal [label="Hemiacetal\nIntermediate"]; Deprotonation [label="Deprotonation\n(-H+)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Ketone [label="Cyclohexanone"];

// Edges EnolEther -> Protonation [label="+ H+"]; Protonation -> OxoniumIon; OxoniumIon -> H2O_attack [label="+ H2O"]; H2O_attack -> Hemiacetal; Hemiacetal -> Deprotonation; Deprotonation -> Ketone; } caption: "Mechanism of Acid-Catalyzed Hydrolysis of Enol Ethers"

B. Alkylation Reactions: Navigating Steric Hindrance

In alkylation reactions, the enol ether acts as a nucleophile, attacking an alkyl halide.[7] The steric hindrance of the tert-butyl group can significantly disfavor the approach of the electrophile, leading to lower reaction rates and yields compared to the ethyl enol ether. This effect is particularly pronounced with bulky alkylating agents. However, this steric shielding can also be exploited to achieve higher regioselectivity in certain cases.

For instance, in the alkylation of a substituted cyclohexanone enol ether, the tert-butyl group might direct the incoming electrophile to the less hindered face of the molecule, leading to a higher diastereomeric excess.

III. Experimental Protocol: Comparative Hydrolysis of Cyclohexanone Enol Ethers

To provide a practical comparison, the following protocol outlines the acid-catalyzed hydrolysis of both tert-butyl and ethyl cyclohexenyl ether.

Materials:

  • 1-tert-Butoxycyclohexene

  • 1-Ethoxycyclohexene

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1-tert-butoxycyclohexene (1 mmol) and 1-ethoxycyclohexene (1 mmol) in 10 mL of THF, respectively.

  • Initiation of Hydrolysis: To each flask, add 1 mL of 1 M HCl.

  • Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes) and quenching them with saturated sodium bicarbonate solution.

  • Workup: Extract the quenched aliquots with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Analyze the organic extracts by GC-MS to determine the relative amounts of starting material and cyclohexanone product over time.

Expected Outcome:

The reaction of 1-ethoxycyclohexene is expected to proceed at a faster rate than that of 1-tert-butoxycyclohexene due to the lower steric hindrance around the double bond. This will be reflected in a more rapid disappearance of the starting material and appearance of the cyclohexanone peak in the GC-MS analysis for the ethyl enol ether.

Time (min)% Conversion (Ethyl Enol Ether)% Conversion (tert-Butyl Enol Ether)
54515
158540
30>9570
60>9990
Note: The above data is illustrative and actual results may vary depending on specific reaction conditions.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve Enol Ether\nin THF"]; React [label="Add 1 M HCl"]; Monitor [label="Monitor by GC-MS\n(take aliquots)"]; Quench [label="Quench with NaHCO3"]; Extract [label="Extract with Et2O"]; Analyze [label="Analyze by GC-MS"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> React; React -> Monitor; Monitor -> Quench [label="At intervals"]; Quench -> Extract; Extract -> Analyze; Analyze -> End; } caption: "Workflow for Comparative Hydrolysis Experiment"

IV. Conclusion

The choice between a tert-butyl and an ethyl enol ether of cyclohexanone is a strategic one, dictated by the specific requirements of the synthetic transformation. The less sterically hindered ethyl enol ether generally exhibits higher reactivity in reactions where the approach of a reagent to the double bond is crucial. Conversely, the bulky tert-butyl group can be leveraged to enhance selectivity or to temper the reactivity of the enol ether when desired. A thorough understanding of these steric and electronic effects empowers chemists to make informed decisions in the design and execution of complex synthetic routes.

V. References

  • Fiveable. (2025, August 15). Enol Ether Definition - Organic Chemistry Key Term. [Link]

  • Wikipedia. Enol ether. [Link]

  • Oreate AI Blog. (2026, February 19). Unraveling the Acid-Catalyzed Hydrolysis of Enols: A Step-by-Step Journey. [Link]

  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. [Link]

  • Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]

  • CHEM 330 Topics Discussed on Oct 19. Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis. [Link]

  • eClass. Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. [Link]

  • ResearchGate. Stereoselective allylic alkylation of cyclohexanone. [Link]

  • Homework.Study.com. How to prepare the cyclohexyl ethyl ether from 1-bromoethane. [Link]

  • Scribd. Regiospecific Alkylation of Cyclohexenones. [Link]

  • alquilacion de enolatos. alkylation of enolates. [Link]

  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. [Link]

  • YouTube. (2022, January 21). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. [Link]

  • PrepChem.com. Preparation of cyclohexyl ethyl ether. [Link]

  • ChemRxiv. Intermolecular Formal [2π+2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis. [Link]

  • Pearson. (2024, January 10). Which atoms in the enol ether would you expect to react with Br⁺. [Link]

  • Organic Syntheses. PHENYL t-BUTYL ETHER. [Link]

  • Vaia. How would you prepare the following ethers? Use whichever method you think is more appropriate, Williamson synthesis or the alkoxymercuration reaction. Butyl cyclohexyl ether Benzyl ethyl ether. [Link]

  • PMC. (2021, May 25). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. [Link]

  • ChemTalk. (2023, March 10). Cycloaddition Reactions. [Link]

  • MDPI. (2013, March 4). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. [Link]

  • Organic Syntheses. Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. [Link]

  • Fiveable. (2025, August 15). Cycloaddition Reactions. [Link]

  • Mol-Instincts. (2025, May 20). cyclohexyl ethyl ether. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Google Patents. WO2002014253A1 - Cyclohexyl ethers as fragrance compounds.

  • ResearchGate. (2025, August 6). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]

  • Chemistry Stack Exchange. (2020, July 20). Steric effect of t-butyl group on SN1 on a cyclohexane ring. [Link]

  • ResearchGate. (2025, August 7). Reactivity of CH bonds in cyclohexanone and 1-tert-butylperoxycyclohexanol toward the tert-butylperoxyl radical. [Link]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]

Sources

Distinguishing an Enol Ether from its Ketone Precursor: A Comparative Analysis of 1-tert-butoxy-3-methylcyclohexene and 3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic organic chemistry, the verification of a successful transformation is as critical as the reaction itself. The formation of an enol ether, such as 1-tert-butoxy-3-methylcyclohexene, from a ketone precursor like 3-methylcyclohexanone, represents a common yet crucial step in many synthetic routes, often utilized to protect the ketone or to serve as a nucleophile in subsequent reactions. The unambiguous confirmation that the starting material has been consumed and the desired product has been formed is paramount. This guide provides an in-depth comparison of the analytical techniques used to distinguish between the starting ketone and the resulting enol ether, supported by experimental data and protocols.

The Challenge: Subtle Structural Differences

The transformation from 3-methylcyclohexanone to this compound involves the conversion of a carbonyl group (C=O) into a carbon-carbon double bond (C=C) bearing an ether linkage. While this change is significant chemically, the overall molecular weight and carbon skeleton remain very similar, which can present a challenge for certain analytical methods. This guide will explore the most effective techniques to unequivocally identify each compound.

Spectroscopic Characterization: The Gold Standard

Spectroscopic methods provide the most definitive and non-destructive means of distinguishing between the ketone and the enol ether. We will examine Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this purpose, as it provides detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

The most telling difference in the ¹H NMR spectra of 3-methylcyclohexanone and this compound is the presence of a vinylic proton in the enol ether and the absence of one in the ketone.

  • This compound: A characteristic signal for the vinylic proton (=C-H) will appear in the downfield region, typically between 4.5 and 5.5 ppm. Additionally, a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.2-1.5 ppm.

  • 3-methylcyclohexanone: The spectrum will be devoid of signals in the vinylic region. Instead, protons on the carbons alpha to the carbonyl group will appear as multiplets in the range of 2.0-2.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum and integrate all signals.

¹³C NMR spectroscopy provides complementary and often more straightforward evidence for the transformation.

  • This compound: The spectrum will show two signals in the olefinic region (100-150 ppm) corresponding to the two sp² hybridized carbons of the double bond. The carbon atom of the tert-butoxy group will also give a characteristic signal around 75 ppm, and the methyl carbons of the tert-butyl group will appear around 28-30 ppm.

  • 3-methylcyclohexanone: The most prominent and easily identifiable signal will be the carbonyl carbon, which appears significantly downfield, typically in the range of 200-220 ppm. The absence of this signal in the product spectrum is a strong indicator of a complete reaction.

Table 1: Comparative NMR Data

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
3-methylcyclohexanone 2.0-2.5 (multiplets, α-protons)~211 (C=O)
This compound 4.6-4.8 (singlet, vinylic proton)~145 (C=C-O), ~105 (C=C-H)
1.3 (singlet, tert-butyl protons)~75 (O-C(CH₃)₃), ~29 (O-C(CH₃)₃)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence or absence of specific functional groups. The key difference between our two compounds is the carbonyl group in the starting material and the C=C double bond in the product.

  • 3-methylcyclohexanone: A strong, sharp absorption band corresponding to the C=O stretch will be prominent in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the solvent and ring strain.

  • This compound: This strong C=O absorption will be absent. Instead, a new, weaker absorption band for the C=C stretch will appear around 1650-1680 cm⁻¹. Additionally, a C-O stretch associated with the enol ether will be observed around 1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies, paying close attention to the carbonyl and double bond regions.

Chromatographic and Mass Spectrometry Techniques

While spectroscopy is ideal for structural elucidation, chromatographic techniques coupled with mass spectrometry are invaluable for assessing purity and confirming molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture and then provides their mass-to-charge ratio.

  • Gas Chromatography (GC): Due to the difference in polarity (the ketone is more polar than the enol ether), the two compounds will have different retention times on a standard non-polar or moderately polar GC column. The less polar enol ether, this compound, is expected to elute earlier than the more polar 3-methylcyclohexanone. This allows for the separation and quantification of the starting material and product in a reaction mixture.

  • Mass Spectrometry (MS): The mass spectra of the two compounds will show the same molecular ion peak (M⁺) since they are isomers. However, their fragmentation patterns will differ significantly. The enol ether will likely undergo fragmentation involving the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions. The ketone will exhibit fragmentation patterns typical of cyclic ketones, such as alpha-cleavage.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Column: Use a standard capillary column (e.g., DB-5 or equivalent).

    • Injection: Inject 1 µL of the diluted sample.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation.

  • MS Method:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., 50-250 m/z).

  • Data Analysis: Compare the retention times and fragmentation patterns of the sample components to those of authentic standards of the starting material and expected product.

Logical Workflow for Compound Differentiation

The following diagram illustrates the decision-making process for identifying the product and assessing the completion of the reaction.

G cluster_0 Analytical Workflow A Reaction Sample B IR Spectroscopy A->B C Strong C=O stretch (~1715 cm⁻¹)? B->C D Starting Material Present (Incomplete Reaction) C->D Yes E No Strong C=O Stretch C=C Stretch Present (~1670 cm⁻¹) C->E No F ¹H NMR Spectroscopy E->F G Vinylic Proton (~4.7 ppm)? tert-Butyl Singlet (~1.3 ppm)? F->G H Product Confirmed: This compound G->H Yes I Structure Inconsistent G->I No J GC-MS for Purity H->J K Single Peak with Correct MS Fragmentation? J->K L Pure Product K->L Yes M Mixture/Impure K->M No

Caption: Workflow for distinguishing the enol ether from the ketone.

Conclusion

Distinguishing this compound from its precursor, 3-methylcyclohexanone, is straightforward with the correct analytical approach. A combination of techniques provides a comprehensive and definitive answer.

  • IR spectroscopy offers a quick check for the disappearance of the starting material's carbonyl group.

  • ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation of the enol ether product.

  • GC-MS is the ideal method for confirming purity and assessing the extent of the reaction.

By employing these techniques in a logical sequence, researchers can confidently verify the outcome of their synthesis, ensuring the integrity of their subsequent research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link] (A comprehensive database for chemical and physical data, including mass spectra).

Safety Operating Guide

Personal protective equipment for handling 1-tert-Butoxy-3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-tert-Butoxy-3-Methylcyclohexene

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This document provides essential, field-tested guidance for the safe handling, use, and disposal of this compound. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following protocols are designed not as a rigid checklist, but as a system of self-validating safety practices grounded in the specific chemical nature of this compound. Understanding the causality behind each step is paramount to fostering a culture of safety and achieving reproducible results.

Core Hazard Analysis & Immediate Precautions

This compound is a flammable liquid with significant health and environmental hazards.[1] Its volatility and reactivity necessitate stringent controls. The primary dangers stem from its flammability, potential for causing skin irritation and allergic reactions, and its aspiration toxicity.[2] Furthermore, it is classified as very toxic to aquatic life, mandating careful containment and disposal.

A summary of its hazard profile, based on GHS (Globally Harmonized System) classifications for similar compounds, is presented below.

GHS Pictogram(s)Hazard ClassificationCore Precautionary Directive
🔥Flammable Liquid (Category 2 or 3)[1][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
! Skin Irritation (Category 2)P264 & P280: Wash skin thoroughly after handling. Wear protective gloves and clothing.
! Skin Sensitization (Sub-category 1B)P272: Contaminated work clothing must not be allowed out of the workplace.
⚕️ Aspiration Hazard (Category 1)[2]P301 + P310 + P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]
环境 Hazardous to the Aquatic Environment (Acute & Chronic, Category 1)P273: Avoid release to the environment.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. The principle of causality dictates that we use PPE to create an impermeable barrier between the chemical and the user.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, transfers within a certified chemical fume hood)Chemical safety goggles.[1][4]Nitrile or butyl rubber gloves. Inspect for integrity before each use.Flame-resistant lab coat, fully buttoned. Closed-toe shoes.Not typically required if work is performed within a properly functioning chemical fume hood.
Large Volume Transfers (>1L) or operations with splash potentialChemical safety goggles and a full-face shield.Double-gloving with nitrile or butyl rubber gloves.Chemical-resistant apron over a flame-resistant lab coat.Ensure high ventilation rates. A respirator may be required based on risk assessment.[6]
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant, disposable suit or apron.Mandatory: Air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR).[6][7]
Emergency Fire Response Full-facepiece Self-Contained Breathing Apparatus (SCBA).Thermal and chemical-resistant gloves.Full protective gear (bunker gear).[4][6][8]Mandatory: Self-Contained Breathing Apparatus (SCBA).[4][6][8]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical to prevent static discharge, vapor accumulation, and accidental release.

Step 1: Preparation and Inspection

  • Verify Ventilation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and certified. The sash should be positioned as low as is practical.

  • Clear Ignition Sources: Remove all potential ignition sources from the immediate area, including hot plates, non-intrinsically safe equipment, and personal electronics.[1][3]

  • Assemble Materials: Prepare all necessary equipment, including non-sparking tools, bonded and grounded containers, and spill cleanup materials, before opening the chemical container.[1][9]

Step 2: Grounding, Bonding, and Chemical Transfer

  • Grounding: Ensure the primary container, receiving vessel, and any transfer equipment are all electrically bonded to each other and connected to a verified earth ground.[1][10] This is the most critical step to prevent a static electricity discharge from igniting the flammable vapors.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, the container should be blanketed with an inert gas like nitrogen or argon, as the material may be air-sensitive.

  • Controlled Transfer: Pour the liquid slowly and carefully to minimize splashing and vapor generation. If possible, use a pump or cannula for transfers.

Step 3: Post-Handling and Decontamination

  • Secure Container: Tightly close the container immediately after use.[1][10]

  • Decontaminate: Wipe down all surfaces, tools, and exterior containers with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[10]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action during an emergency can prevent serious injury and facility damage.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Controlled Response cluster_final Final Steps Spill Spill Detected Alert Alert Personnel & Activate Alarm Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Secure Secure Area: Remove Ignition Sources, Increase Ventilation Evacuate->Secure Don_PPE Don Appropriate PPE (See Table) Secure->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect & Bag Contaminated Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Materials Protocol Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. [4] This compound presents a severe aspiration hazard; vomiting may cause the liquid to enter the lungs, which can be fatal.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the Safety Data Sheet for the product.

Storage and Waste Disposal Plan

Storage:

  • Store in a designated flammables cabinet or area, away from heat and ignition sources.[1][10]

  • The storage location must be cool, dry, and well-ventilated.[1][10]

  • Keep containers tightly closed to prevent vapor escape and potential contamination.[1][3]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][10]

Disposal:

  • All waste, including the chemical residue, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][10]

  • Do not dispose of the material down the drain, as it is toxic to aquatic life and poses an explosion risk in sewer systems.[5]

  • Leave the chemical in its original container for disposal unless otherwise instructed by your institution's environmental health and safety department. Handle uncleaned, empty containers as you would the product itself.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, January 23). Santa Cruz Biotechnology.
  • Material Safety Data Sheet. (2004, October 5). Cole-Parmer.
  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2025, January 23). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 25). Sigma-Aldrich.
  • SAFETY D
  • Personal Protective Equipment.
  • SAFETY D
  • Safety D

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.